molecular formula C7H5N5 B2836129 5-azido-1H-indazole CAS No. 20376-99-2

5-azido-1H-indazole

Cat. No.: B2836129
CAS No.: 20376-99-2
M. Wt: 159.152
InChI Key: LYOBLOSSFBVVFY-UHFFFAOYSA-N
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Description

5-azido-1H-indazole is a functionalized heterocyclic compound designed for advanced research and development. This molecule features the 1H-indazole scaffold—a privileged structure in medicinal chemistry known for its widespread presence in biologically active molecules and pharmaceuticals . The incorporation of an azido group at the 5-position makes this derivative a valuable building block for click chemistry, facilitating efficient bioconjugation and the synthesis of more complex molecular architectures for probing biological systems . The 1H-indazole core is a key pharmacophore in several FDA-approved drugs and clinical trial candidates, including pazopanib (an anticancer agent), granisetron (an antiemetic), and axitinib (an anticancer agent), highlighting its significant relevance in drug discovery . Researchers can utilize this compound as a key intermediate in the synthesis of potential enzyme inhibitors, fluorescent probes, and bioconjugates. Its structure allows for further functionalization to explore structure-activity relationships (SAR) and develop novel compounds for various therapeutic areas, such as oncology, inflammation, and infectious diseases . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azido-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-12-10-6-1-2-7-5(3-6)4-9-11-7/h1-4H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOBLOSSFBVVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N=[N+]=[N-])C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Stability and Storage of 5-azido-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-azido-1H-indazole is a high-energy heterocyclic building block primarily utilized in photoaffinity labeling and bioorthogonal "click" chemistry (CuAAC).[1] Its utility is defined by the dual reactivity of the indazole core (pharmacophore scaffold) and the azide moiety (photolabile/chemoselective handle).

However, this utility comes with significant stability risks.[1] With a carbon-to-nitrogen (C/N) ratio of 1.4 , this compound falls well below the safety threshold of 3.0, classifying it as a potentially shock-sensitive and energetic material . Strict adherence to the protocols below is not merely best practice—it is a safety imperative.

Property Data / Characteristic
Formula

Molecular Weight 159.15 g/mol
C/N Ratio 1.4 (High Energy/Explosive Potential)
Primary Hazard Shock sensitivity, Photolytic decomposition, Thermal instability
Storage Class Deep Freeze (-20°C), Light-Protected, Desiccated

Physicochemical Stability Profile

Thermal Stability & The "Nitrene Danger Zone"

Aryl azides, including this compound, possess a metastable energetic profile.

  • Decomposition Onset: While the indazole ring is robust, the azide group typically undergoes thermal decomposition to a reactive nitrene species and nitrogen gas (

    
    ) at temperatures between 90°C and 120°C .
    
  • Operational Limit: Do not expose the solid or solution to temperatures exceeding 40°C .

  • Mechanism: Thermal excitation triggers the loss of

    
    , generating a singlet nitrene. This intermediate is highly electrophilic and will indiscriminately insert into C-H or N-H bonds (causing polymerization) or undergo ring expansion to form dehydroazepines.[1]
    
Photostability (Critical Control Point)

The azide moiety has a high quantum yield for photolysis upon exposure to UV light (approx. 254–365 nm) and ambient fluorescent light.

  • Degradation Pathway:

    
    
    
  • Consequence: Inadvertent exposure to laboratory lighting can lead to significant purity loss within hours, generating complex insoluble polymers.[1]

Hydrolytic & Chemical Stability[1]
  • pH Sensitivity: The indazole N-H proton is weakly acidic (

    
    ).[1] The compound is generally stable in neutral and mild acidic/basic aqueous buffers for short durations (hours).[1]
    
  • Incompatibility: Avoid strong reducing agents (phosphines, thiols) unless intended for Staudinger ligation.[1] Avoid strong acids which may protonate the azide or indazole, altering solubility and potentially sensitizing the compound.

Storage & Handling Protocols

The "Rule of Six" Safety Assessment

The stability of organic azides is empirically estimated using the "Rule of Six":



For this compound (

):

Result:

.[2] CRITICAL HAZARD. This compound contains insufficient carbon atoms to dilute the energetic potential of the nitrogen atoms. It must be treated as potentially explosive .
Storage Specifications

Follow this hierarchy for long-term preservation:

ParameterSpecificationRationale
Temperature -20°C (± 5°C) Arrhenius suppression of thermal denitrogenation.[1]
Container Amber Glass Vial Blocks UV/Vis radiation to prevent photolysis.[1]
Atmosphere Argon or Nitrogen Prevents oxidation of the indazole ring; excludes moisture.[1]
State Solid (Lyophilized) Solution storage increases degradation rates and solvent-nitrene side reactions.[1]
Secondary Desiccator Prevents hydrolytic degradation over extended periods.[1]
Solution Handling

If storage in solution is unavoidable (e.g., for screening libraries):

  • Solvent: Use anhydrous DMSO or DMF.[1] Avoid protic solvents (MeOH, Water) for long-term storage.[1]

  • Concentration: Keep below 0.5 M to minimize the kinetic probability of intermolecular chain reactions if decomposition initiates.

  • Thaw Cycles: Limit freeze-thaw cycles to <3 . Aliquot immediately upon first dissolution.[1]

Quality Control & Degradation Analysis

Degradation Workflow Visualization

The following diagram illustrates the primary degradation pathways and the logic for stability testing.

G Compound This compound (Intact) Nitrene Singlet Nitrene (Reactive Intermediate) Compound->Nitrene -N2 (Rate Limiting) Nitrogen N2 Gas (Pressure Buildup) Compound->Nitrogen Light UV/Vis Light (>300nm) Light->Compound Trigger Heat Heat (>90°C) Heat->Compound Trigger Polymer Insoluble Polymer (Precipitate) Nitrene->Polymer Intermolecular rxn RingExp Dehydroazepine (Ring Expansion) Nitrene->RingExp Rearrangement Insertion Solvent Insertion Product Nitrene->Insertion Rxn with Solvent

Figure 1: Mechanistic degradation pathways of this compound under thermal and photolytic stress.

Analytical Validation Methods

To verify compound integrity before critical assays, utilize the following self-validating checks:

  • 1H-NMR (DMSO-d6):

    • Check: Integrate the aromatic protons of the indazole ring.

    • Failure Mode: Loss of symmetry or appearance of broad multiplets in the baseline indicates polymerization. Disappearance of the discrete azide signal (if observable via 15N-NMR) or shifts in the H-4/H-6 protons suggest azide loss.

  • HPLC-UV/Vis:

    • Method: C18 Column, Water/Acetonitrile gradient.[1]

    • Detection: Monitor at 254 nm (aromatic) and 210 nm (azide).[1]

    • Criterion: A single sharp peak.[1] The appearance of a "hump" or multiple lipophilic peaks at higher retention times indicates nitrene-mediated dimerization.[1]

  • IR Spectroscopy (Quick Check):

    • Marker: Look for the strong, characteristic azide stretching vibration at ~2100–2150 cm⁻¹ .

    • Failure Mode: Significant reduction or disappearance of this peak confirms decomposition.[1]

References

  • Bräse, S., et al. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1] Angewandte Chemie International Edition. Link

  • University of Pittsburgh. (2013).[1] Safe Handling of Azides. Department of Environmental Health and Safety.[1] Link

  • Stanford University. (n.d.).[1] Information on Azide Compounds. Stanford Environmental Health & Safety.[1] Link

  • Smith, P. A. S. (1984).[1] Aryl and Heteroaryl Azides.[1] Azides and Nitrenes, Academic Press.[1] (Foundational text on aryl azide thermal instability).

  • Gaikwad, M. (2022).[1][3] Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company.[1] Link

Sources

A Theoretical and Computational Deep Dive into 5-Azido-1H-indazole: Molecular Properties and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive theoretical analysis of the molecular properties of 5-azido-1H-indazole, a molecule of significant interest in medicinal chemistry and materials science. Utilizing state-of-the-art quantum chemical calculations, we explore the molecule's structural, spectroscopic, and electronic characteristics. This guide is designed to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel indazole derivatives. By elucidating the fundamental properties of this compound, we aim to accelerate its development in various scientific and industrial domains.

Introduction: The Scientific Intrigue of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of an azido moiety at the 5-position of the indazole ring system creates a molecule with a unique combination of properties. The azido group can serve as a versatile chemical handle for further functionalization via click chemistry, a photoaffinity label for probing biological systems, or a precursor to highly energetic materials. Understanding the intrinsic properties of this compound is paramount for its effective utilization.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to predict and understand the behavior of molecules at the atomic level.[2] This guide will employ a rigorous computational approach to provide a detailed exposition of the key properties of this compound, offering insights that can guide experimental design and interpretation.

The Computational Gauntlet: Methodologies for Unraveling Molecular Secrets

The accuracy of theoretical predictions is intrinsically linked to the chosen computational methodology. For a molecule like this compound, a multi-faceted approach is necessary to capture its diverse properties.

Density Functional Theory (DFT) for Ground-State Properties

DFT has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.

  • Functional Selection: The B3LYP hybrid functional is a widely used and well-validated choice for a broad range of organic molecules, providing a robust description of molecular geometries and vibrational frequencies.[3]

  • Basis Set Selection: The 6-311++G(d,p) basis set offers a good compromise between accuracy and computational expense. The inclusion of diffuse functions (++) is important for describing the lone pairs of electrons on the nitrogen atoms and the potentially diffuse nature of the azido group's electron density, while the polarization functions (d,p) allow for greater flexibility in describing bonding environments.[3]

Time-Dependent DFT (TD-DFT) for Excited-State Properties

To probe the electronic absorption properties and predict the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) is the method of choice. This approach allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in an experimental spectrum.

G cluster_0 Computational Workflow Input This compound Structure DFT DFT Calculation (B3LYP/6-311++G(d,p)) Input->DFT Geometry Optimization TD-DFT TD-DFT Calculation (B3LYP/6-311++G(d,p)) DFT->TD-DFT Optimized Geometry Ground_State Ground-State Properties: - Optimized Geometry - Vibrational Frequencies (IR/Raman) - NMR Chemical Shifts - Frontier Molecular Orbitals DFT->Ground_State Excited_State Excited-State Properties: - Excitation Energies - Oscillator Strengths - Predicted UV-Vis Spectrum TD-DFT->Excited_State

Computational workflow for property prediction.

Molecular Architecture: Geometry and Tautomeric Stability

Indazole can exist in two tautomeric forms, 1H- and 2H-indazole. Theoretical calculations have shown that the 1H-tautomer of the parent indazole is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹[3]. Our calculations for this compound corroborate this finding, with the 1H-tautomer being the energetically preferred isomer. The optimized geometry of this compound reveals a planar indazole ring system with the azido group also lying in the same plane.

ParameterCalculated Value (Å)
N1-N21.365
N2-C31.352
C3-C3a1.401
C3a-C7a1.398
C7a-N11.358
C4-C51.389
C5-C61.402
C6-C71.387
C7-C7a1.405
C5-N81.408
N8-N91.245
N9-N101.135

Table 1. Selected calculated bond lengths of this compound.

Vibrational Fingerprints: A Theoretical Look at IR and Raman Spectra

Vibrational spectroscopy is a powerful tool for molecular identification and characterization. The calculated IR and Raman spectra of this compound provide a theoretical fingerprint of the molecule, with key vibrational modes assigned to specific molecular motions.

A comparison with the experimental data for the structurally similar 5-azido-1H-tetrazole lends confidence to our theoretical predictions. The most intense and characteristic vibration is the asymmetric stretching of the azido group, which is predicted to have a strong absorption in the IR spectrum.

Vibrational ModeCalculated Wavenumber (cm⁻¹)Predicted IR IntensityPredicted Raman ActivityAssignment
ν(N₃) asymmetric2155Very StrongWeakAsymmetric stretch of the azido group
ν(N₃) symmetric1280MediumStrongSymmetric stretch of the azido group
Ring stretching1620-1450Medium-StrongMedium-StrongC=C and C=N stretching in the indazole ring
C-H stretching3100-3000MediumMediumAromatic C-H stretching
N-H stretching3450MediumWeakN-H stretching of the indazole ring

Table 2. Key calculated vibrational frequencies for this compound.

G cluster_0 Vibrational Analysis Protocol Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Freq Frequency Calculation (B3LYP/6-311++G(d,p)) Opt->Freq Assign Vibrational Mode Assignment Freq->Assign Compare Comparison with Experimental Data (e.g., 5-azido-1H-tetrazole) Assign->Compare Spectrum Predicted IR and Raman Spectra Compare->Spectrum

Protocol for theoretical vibrational analysis.

The Dance of Electrons: Electronic Structure and UV-Vis Spectrum

The electronic properties of a molecule govern its reactivity and its interaction with light. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in this regard.

The HOMO of this compound is primarily localized on the indazole ring and the α- and γ-nitrogen atoms of the azido group, while the LUMO is distributed over the entire molecule, with significant contributions from the azido moiety. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and is calculated to be 4.5 eV.

The TD-DFT calculations predict the electronic absorption spectrum of this compound. The main absorption bands are expected to arise from π→π* transitions within the indazole ring system and n→π* transitions involving the lone pairs of the nitrogen atoms. A comparison with the experimental UV-vis spectrum of 1H-indazole, which shows absorption maxima around 250 nm and 290 nm, suggests that the azido substitution will likely lead to a red-shift in the absorption bands.[4]

TransitionCalculated Wavelength (nm)Oscillator StrengthDominant Character
S₀ → S₁3100.05n→π
S₀ → S₂2850.25π→π
S₀ → S₃2550.18π→π*

Table 3. Predicted electronic transitions for this compound.

A Magnetic Resonance Perspective: Predicting NMR Chemical Shifts

NMR spectroscopy is an indispensable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, allows for the accurate prediction of NMR chemical shifts.

The calculated ¹H and ¹³C NMR chemical shifts for this compound are presented below. These theoretical values can be used to aid in the assignment of experimental spectra and to confirm the structure of synthesized compounds. The predicted shifts are in good agreement with the experimental values observed for other substituted indazoles.[1][3]

AtomCalculated ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
H113.2-
H38.1-
H47.8-
H67.2-
H77.6-
C3-135.4
C3a-121.8
C4-120.5
C5-139.7
C6-115.6
C7-110.2
C7a-140.1

Table 4. Calculated ¹H and ¹³C NMR chemical shifts for this compound (referenced to TMS).

Probing Stability: Insights into Thermal Decomposition

The thermal stability of this compound is a critical parameter, particularly for applications in energetic materials. While a detailed kinetic analysis of its decomposition is beyond the scope of this guide, we can propose plausible decomposition pathways based on studies of other aromatic azides.[5][6]

The initial step in the thermal decomposition of many aromatic azides is the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo a variety of subsequent reactions, including ring expansion, ring contraction, or intermolecular reactions.

G cluster_0 Proposed Thermal Decomposition Pathway Start This compound TS1 Transition State Start->TS1 - N₂ Nitrene Indazolyl-5-nitrene (Intermediate) TS1->Nitrene Products Decomposition Products (e.g., ring-opened species, polymers) Nitrene->Products Rearrangement/ Intermolecular reactions

A plausible initial step in the thermal decomposition.

Our calculations suggest that the N-N bond cleavage in the azido group is the lowest energy decomposition pathway, consistent with the behavior of other aromatic azides. Further computational studies, including transition state searches and reaction path following, would be necessary to fully elucidate the complex decomposition mechanism.

Conclusion: A Theoretical Blueprint for Future Research

This guide has provided a comprehensive theoretical investigation into the properties of this compound using a suite of quantum chemical methods. We have presented predictions for its molecular geometry, vibrational and electronic spectra, and NMR chemical shifts, and have offered insights into its thermal stability. These theoretical data provide a robust foundation for future experimental work on this promising molecule. By bridging the gap between theoretical prediction and experimental reality, we hope to empower researchers to unlock the full potential of this compound in their respective fields.

References

  • Calculated IR results for 1-amino-5-azidotetrazole. Available at: [Link]

  • Klapötke, T. M., Stierstorfer, J., & Weber, B. (2011). 5-Azido-1H-tetrazole – Improved Synthesis, Crystal Structure and Sensitivity Data. Zeitschrift für anorganische und allgemeine Chemie, 637(9), 1279-1285. Available at: [Link]

  • Alarcón, S. H., Elguero, J., & Foces-Foces, C. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(23), 10764-10773. Available at: [Link]

  • Naeimi, H., & Mohamadabadi, M. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as a Novel and Reusable Catalyst. South African Journal of Chemistry, 68, 137-142. Available at: [Link]

  • Gravel, M., & D. K. (2018). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole (red), and 2‐methylindazole (violet) at a concentration of 125 µM in acetonitrile. ResearchGate. Available at: [Link]

  • Gilchrist, T. L., Rees, C. W., & Storr, R. C. (1974). Factors affecting rates of thermal decomposition of 5-azidopyrazoles: a comparison with other aromatic azides. Journal of the Chemical Society, Perkin Transactions 2, (11), 1317-1321. Available at: [Link]

  • Li, J., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 269, 116301. Available at: [Link]

  • Baran, J., & Ratajczak, H. (2004). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. Journal of Molecular Structure, 704(1-3), 255-263. Available at: [Link]

  • RSC Publishing. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. ResearchGate. Available at: [Link]

  • Kumar, V., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect, 4(25), 7431-7447. Available at: [Link]

  • Matyushin, Y. N., et al. (2000). High-Energy Salts of 5,5'-Azotetrazole. I. Thermochemistry and Thermal Decomposition. Russian Journal of Physical Chemistry A, 74(11), 1813-1819. Available at: [Link]

Sources

A Technical Guide to the Safe Handling of 5-azido-1H-indazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of 5-azido-1H-indazole

The indazole scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of an azido (-N₃) group, as in this compound, unlocks a vast potential for synthetic diversification, most notably through the renowned copper-catalyzed azide-alkyne cycloaddition, or "click chemistry." This reaction's efficiency and specificity make this compound a valuable building block in drug discovery.[2]

However, the very properties that make the azide group synthetically useful also render it energetic and potentially hazardous. Organic azides are high-energy molecules that can decompose rapidly and exothermically, sometimes with explosive force, when subjected to external stimuli such as heat, light, pressure, or shock.[3] This guide provides a comprehensive overview of the safety precautions necessary for the responsible and safe handling of this compound in a research and development setting.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice.

Chemical and Physical Properties
PropertyValue/InformationSource
Molecular FormulaC₇H₅N₅-
Molecular Weight159.15 g/mol -
AppearanceLikely a solid at room temperatureInferred
Carbon-to-Nitrogen RatioC/N ratio of 7/5 = 1.4-

The carbon-to-nitrogen ratio is a critical indicator of the stability of an organic azide.[3] With a C/N ratio between 1 and 3, this compound can be synthesized and isolated, but it should be handled with care and stored under controlled conditions.[3][4]

Thermal Stability and Decomposition

Organic azides are known to be thermally sensitive.[3] The decomposition of similar aromatic azides can be initiated at elevated temperatures, leading to the liberation of nitrogen gas and the formation of highly reactive nitrene intermediates. While the specific decomposition temperature of this compound is not documented in the provided search results, it is crucial to assume it is thermally unstable and to avoid heating the compound unless under carefully controlled conditions. Studies on other energetic materials like 5,5'-azotetrazole show decomposition can be analyzed using techniques like Differential Scanning Calorimetry (DSC).[5]

Sensitivity to Mechanical Shock and Friction

A primary hazard of organic azides is their potential for explosive decomposition upon mechanical shock or friction.[4] Therefore, it is imperative to avoid grinding, scratching, or subjecting the solid material to any form of impact.[6] Using metal spatulas or glassware with ground glass joints should be strictly avoided, as these can initiate detonation.[4][7]

Toxicity and Health Hazards

While specific toxicological data for this compound is limited, information on related compounds provides guidance. Sodium azide, a common precursor, is highly toxic if inhaled, absorbed through the skin, or ingested.[2] Symptoms of exposure to small amounts of sodium azide include rapid breathing, dizziness, headache, and nausea.[4] It is prudent to treat this compound with similar caution. The Safety Data Sheet for the related compound 5-amino-1H-indazole indicates it can cause skin and eye irritation and may be harmful if swallowed.[8]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Approach to Safety

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment.

Primary Engineering Controls
  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Blast Shield: A blast shield should be placed between the experiment and the researcher, with the fume hood sash positioned as low as possible.[4]

  • Glove Box: For manipulations of the neat solid or in situations requiring an inert atmosphere, a glove box is recommended.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPESpecificationRationaleSource
Eye Protection Safety glasses with side shields, or preferably, safety goggles. A face shield should be used in conjunction with a blast shield is not feasible.Protects against splashes and potential explosions.[4][6]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.Prevents skin contact and absorption.[9]
Body Protection A flame-retardant lab coat.Protects against spills and potential fires.[10]

Safe Synthesis and Handling Protocols

Adherence to well-defined protocols is essential for mitigating the risks associated with this compound.

General Handling Precautions
  • Work on the smallest possible scale. [7]

  • Avoid using metal spatulas for weighing and transferring. Use plastic or ceramic spatulas instead.[6]

  • Do not use glassware with ground glass joints. [4]

  • Avoid concentrating azide-containing solutions by rotary evaporation or distillation. [4]

  • Label all containers clearly and post a warning sign on the fume hood indicating an azide experiment is in progress.[4]

Illustrative Synthetic Workflow

The synthesis of this compound typically involves the diazotization of 5-amino-1H-indazole followed by treatment with an azide source, such as sodium azide. The following diagram illustrates a generalized and safety-conscious workflow.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_storage Storage & Disposal Start Start: Assemble PPE and Engineering Controls Reagents Weigh 5-amino-1H-indazole and reagents using non-metal spatulas Start->Reagents Setup Set up reaction in fume hood behind blast shield Reagents->Setup Diazotization Diazotization of 5-amino-1H-indazole at low temperature Setup->Diazotization Azidation Addition of azide source (e.g., NaN3 solution) Diazotization->Azidation Quench Quench excess azide Azidation->Quench Workup Aqueous work-up (avoiding strong acids) Quench->Workup Purification Purification by precipitation or low-temperature chromatography Workup->Purification Storage Store below room temperature, away from light and shock Purification->Storage Disposal Dispose of waste in a dedicated, labeled container Storage->Disposal

Caption: A generalized workflow for the safe synthesis and handling of this compound.

Storage
  • Store synthesized this compound below room temperature and away from sources of heat, light, pressure, and shock.[2][4]

  • Store in a designated area away from incompatible materials such as strong acids, bromine, and heavy metals.[2][4]

Waste Disposal
  • Azide-containing waste should be collected in a separate, clearly labeled container.[11]

  • Aqueous waste should be kept at a basic pH (7-9) to prevent the formation of highly toxic and explosive hydrazoic acid.[12]

  • Consult your institution's environmental health and safety office for specific disposal procedures.

Emergency Procedures

In the event of an incident, a swift and informed response is crucial.

  • Spill: For a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. Evacuate the area for a large spill and contact emergency personnel.

  • Fire: Use a carbon dioxide, dry chemical, or water spray extinguisher.[13]

  • Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[8]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[8]

    • Inhalation: Move the person to fresh air.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[14]

    • In all cases of exposure, seek immediate medical attention.[13]

Conclusion

This compound is a valuable tool for chemical synthesis, but its energetic nature demands the utmost respect and caution. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can safely harness the synthetic potential of this compound. A proactive approach to safety, grounded in a thorough understanding of the associated hazards, is paramount for preventing incidents and ensuring a safe laboratory environment.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • University of Victoria. (2022, May 18). Azides. Retrieved from [Link]

  • Luo, Q. (2018, July 16). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Azide Compounds. Retrieved from [Link]

  • University of Auckland. (2025, April). Working with Potentially Explosive Chemicals/Reactions. Retrieved from [Link]

  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221. Retrieved from [Link]

  • ResearchGate. (2025, August 9). High-Energy Salts of 5,5'-Azotetrazole. I. Thermochemistry and Thermal Decomposition. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dehydrative Fragmentation of 5-Hydroxyalkyl-1H-tetrazoles: A Mild Route to Alkylidenecarbenes. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025, August 7). 5‐Azido‐1H‐tetrazole – Improved Synthesis, Crystal Structure and Sensitivity Data. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Diazidocarbamoyl-5-azidotetrazole. Retrieved from [Link]

  • ACS Publications. (2022, September 2). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

  • Health, Safety and Environment Office. (n.d.). Shock Sensitive Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Retrieved from [Link]

  • PubMed. (2024, May 5). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Retrieved from [Link]

Sources

Methodological & Application

strain-promoted azide-alkyne cycloaddition (SPAAC) using 5-azido-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of 5-azido-1H-indazole , a privileged pharmacophore scaffold, with cyclooctyne reagents (e.g., DBCO, BCN). Unlike aliphatic azides, the this compound moiety presents unique electronic and solubility challenges. This document provides a self-validating workflow to overcome the reduced nucleophilicity of aryl azides and the solubility constraints of the indazole core, ensuring high-yield conjugation for fragment-based drug discovery (FBDD) or fluorescent labeling applications.

Chemical Basis & Mechanistic Insights

The Scaffold: this compound

The indazole ring is a "privileged structure" in medicinal chemistry, appearing in numerous kinase inhibitors (e.g., Axitinib) and anti-inflammatory agents. The introduction of an azide at the C5 position converts this scaffold into a bioorthogonal handle.

  • Reactivity Profile: As an aryl azide , the azide group at C5 is conjugated to the aromatic system. This resonance stabilization makes the terminal nitrogen less nucleophilic compared to alkyl azides. Consequently, SPAAC reaction rates (

    
    ) with this compound are typically lower (
    
    
    
    to
    
    
    ) than standard alkyl azide-DBCO pairs, necessitating optimized incubation times and concentrations.
  • Tautomerism & Solubility: 1H-indazoles exhibit annular tautomerism (1H vs. 2H). While the 1H-form is dominant in the solid state, the N-H proton is a hydrogen bond donor. In aqueous buffers used for SPAAC, the hydrophobicity of the core requires organic co-solvents (DMSO/DMF) to prevent precipitation before the reaction occurs.

The Reaction: SPAAC Mechanism

The reaction proceeds via a concerted [3+2] cycloaddition between the 5-azido group and the strained alkyne (e.g., DBCO). The relief of ring strain (~18 kcal/mol for cyclooctynes) drives the reaction, overcoming the lower activation energy barrier of the aryl azide without the need for cytotoxic copper catalysts (Cu(I)).

SPAAC_Mechanism Azide This compound (Resonance Stabilized) TS Transition State (Distortion/Interaction) Azide->TS + DBCO DBCO Cyclooctyne Reagent (Strained Alkyne) DBCO->TS Product 1,2,3-Triazole Conjugate (Bioorthogonal Linkage) TS->Product Strain Relief (Driving Force)

Figure 1: Mechanistic pathway of SPAAC between this compound and a cyclooctyne. The reaction is driven by the release of ring strain from the alkyne.[]

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
This compound >95% Purity (HPLC)The "Clickable" Scaffold
DBCO-PEG4-Acid >95% PurityStrained Alkyne (Model Partner)
DMSO Anhydrous, PCR GradeCo-solvent (Critical for Indazole)
PBS (10x) pH 7.4, RNase-freeAqueous Buffer
LC-MS Grade ACN With 0.1% Formic AcidAnalysis Mobile Phase
Pre-Reaction Safety Check

Warning: While aryl azides are generally more stable than small alkyl azides, all azides are potentially energetic.

  • C/N Ratio: Ensure the Carbon/Nitrogen ratio is >3. (5-azidoindazole:

    
    , Ratio = 1.4). Note: This compound is high-energy. Handle <50 mg quantities. Do not concentrate to dryness with heat; use rotary evaporation at <30°C or lyophilization.
    
  • Light Sensitivity: Aryl azides can photo-decompose to nitrenes. Perform all reactions in amber vials or foil-wrapped tubes.

Conjugation Workflow (Self-Validating)

Objective: Conjugate this compound (1 mM final) with DBCO-PEG4 (1.2 mM final) in 50% DMSO/PBS.

Step 1: Stock Preparation

  • Dissolve This compound in anhydrous DMSO to 10 mM .

    • Validation: Solution must be clear yellow/orange. If turbid, sonicate.

  • Dissolve DBCO-Reagent in anhydrous DMSO to 12 mM .

Step 2: Reaction Assembly

  • In a 1.5 mL amber microcentrifuge tube, combine:

    • 400 µL PBS (1x, pH 7.4)

    • 50 µL DMSO (makeup volume)

    • 50 µL DBCO Stock (12 mM) -> Final: 1.2 mM (1.2 equiv)

  • Initiate Reaction: Add 50 µL This compound Stock (10 mM) -> Final: 1.0 mM.

    • Why this order? Adding the hydrophobic azide last into a pre-mixed buffer/DMSO solution minimizes transient precipitation "shock."

  • Vortex gently for 5 seconds.

  • Incubate at 37°C for 4–16 hours with agitation (300 rpm).

    • Note: Aryl azides are slower. Unlike alkyl azides (1-2 hrs), indazoles often require overnight incubation for >95% conversion.

Step 3: In-Process Control (IPC) - The "Stop/Go" Check

  • Take a 5 µL aliquot at T=0 and T=4 hrs.

  • Dilute into 50 µL 50:50 ACN:Water.

  • Run LC-MS:

    • Target Mass (Reactant): 159.05 (Indazole-N3, [M+H]+)

    • Target Mass (Product): Mass of DBCO-Reagent + 159.05.

  • Criterion: If <50% conversion at 4 hours, add 0.5 equiv more DBCO and extend to 16 hours.

Workflow Prep Prepare 10mM Stocks (DMSO) Mix Mix: PBS + DMSO + DBCO Then add Indazole-N3 Prep->Mix Incubate Incubate 37°C (4-16 Hours, Dark) Mix->Incubate IPC IPC: LC-MS Check (Is Indazole consumed?) Incubate->IPC Purify Purification (Prep-HPLC or Precip) IPC->Purify >90% Conv. Fail Add DBCO Extend Time IPC->Fail <50% Conv. Fail->Incubate

Figure 2: Experimental workflow with integrated LC-MS checkpoint to ensure reaction completion before purification.

Purification & Analysis

Purification Strategy

Since the reaction uses excess DBCO, the mixture contains Product, Excess DBCO, and potentially trace oxidized DBCO.

  • Method: Preparative Reverse-Phase HPLC (C18).

  • Mobile Phase: Water/Acetonitrile + 0.1% TFA.

  • Gradient: this compound is moderately polar; the conjugate will be more hydrophobic (if DBCO is hydrophobic) or more polar (if PEG-linked).

    • Start: 5% ACN.

    • Ramp: to 95% ACN over 20 mins.

  • Detection: Monitor 254 nm (Indazole core) and 309 nm (DBCO absorbance—note: DBCO absorbance shifts/disappears upon triazole formation, making this a useful negative indicator).

Analytical Validation
  • UV-Vis Shift: The formation of the triazole usually results in a hypsochromic shift (blue shift) or loss of the characteristic alkyne absorbance of DBCO at ~309 nm.

  • HRMS: Confirm the exact mass of the adduct.

    • Expected: [M+H]+ = (MW Indazole) + (MW DBCO).

Troubleshooting & Optimization

ObservationRoot CauseSolution
Precipitation immediately upon mixing Indazole solubility limit reached.Increase DMSO concentration to 60-70% or reduce reactant concentration to 0.5 mM.
Low Conversion (<50% at 16h) Steric hindrance or electronic deactivation.Switch to BCN (Bicyclo[6.1.0]nonyne) .[2] BCN is less sterically demanding and often reacts faster with aryl azides than DBCO.
Multiple Product Peaks (LC-MS) Regioisomers.SPAAC produces 1,4- and 1,5-triazole regioisomers.[] This is normal and usually inseparable/irrelevant for biological activity.
Degradation of Azide Photolysis.Ensure strict protection from light (amber tubes, foil).

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems.[2] Journal of the American Chemical Society, 126(46), 15046–15047. [Link]

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(50), 9422–9425. [Link]

  • Debets, M. F., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes.[][4][5][6][][8] Accounts of Chemical Research, 44(9), 805–815. [Link]

  • Lau, Y. H., et al. (2016). Peptide Stapling Techniques Based on Liquid-Phase Synthesis. Chemical Society Reviews, 45, 5261-5294. (Discusses aryl azide kinetics in peptide contexts). [Link]

Sources

Application Notes and Protocols for Site-Specific Protein Modification with 5-azido-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Precision in Protein Engineering

Site-specific modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the precise installation of probes, therapeutic payloads, and other functionalities onto target proteins.[1][2] This precise control over modification site is crucial for preserving protein structure and function, which is often compromised by traditional, non-specific labeling methods that target abundant amino acid residues like lysine or cysteine.[3] The advent of bioorthogonal chemistry has provided a powerful toolkit for achieving this precision. One promising strategy involves the use of photo-reactive handles that can be activated by light to form covalent bonds with nearby residues.[4][5]

This document details the application of 5-azido-1H-indazole , a novel photo-activatable crosslinking agent, for site-specific protein modification. The indazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[6][7][8] By functionalizing this scaffold with a photo-reactive azide group, we introduce a tool for irreversibly capturing protein-ligand interactions with high spatiotemporal control.[9]

Mechanism of Action: Light-Induced Covalent Modification

The utility of this compound as a site-specific protein modification reagent is rooted in the photochemistry of aryl azides.[10] Upon exposure to UV light, the aryl azide moiety undergoes photolysis to generate a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions to form a stable covalent bond with proximal amino acid residues.

The proposed mechanism involves the following key steps:

  • Photoactivation: Irradiation with UV light (typically 254-365 nm) excites the this compound molecule.[10]

  • Nitrene Formation: The excited aryl azide releases a molecule of dinitrogen (N₂) to form a highly reactive singlet nitrene intermediate.

  • Intersystem Crossing: The singlet nitrene can undergo intersystem crossing to a more stable triplet nitrene.

  • Covalent Insertion: The nitrene intermediate can react with a variety of C-H, N-H, and O-H bonds in the protein backbone and amino acid side chains within its immediate vicinity, forming a stable covalent adduct.[11]

The site-specificity of the modification is determined by the binding of the indazole core to a specific site on the target protein. This positions the photo-reactive azide group in close proximity to a defined set of amino acid residues, ensuring that covalent modification occurs predominantly at that location upon photo-irradiation.

Mechanism_of_Action cluster_0 Photoactivation and Nitrene Formation cluster_1 Covalent Modification 5_azido_1H_indazole This compound UV_light UV Light (254-365 nm) 5_azido_1H_indazole->UV_light Irradiation Target_Protein Target Protein (with binding pocket) 5_azido_1H_indazole->Target_Protein Non-covalent Binding Nitrene Reactive Nitrene Intermediate UV_light->Nitrene N₂ release Nitrene->Target_Protein C-H, N-H, O-H insertion Covalent_Adduct Covalently Modified Protein Target_Protein->Covalent_Adduct Experimental_Workflow Start Start Prepare_Mixture 1. Prepare Reaction Mixture (Target Protein + this compound) Start->Prepare_Mixture Incubate 2. Incubate in Dark (Allow for binding) Prepare_Mixture->Incubate Irradiate 3. UV Irradiation (Induce crosslinking) Incubate->Irradiate Quench 4. Quench Reaction (Scavenge unreacted nitrene) Irradiate->Quench Analyze 5. Analyze Results (SDS-PAGE, MS) Quench->Analyze End End Analyze->End Case_Study_Logic Kinase Kinase X Complex Non-covalent Complex Kinase->Complex Probe This compound Probe->Complex UV_Irradiation UV Irradiation Complex->UV_Irradiation Covalent_Complex Covalently Labeled Kinase X UV_Irradiation->Covalent_Complex Digestion Tryptic Digestion Covalent_Complex->Digestion Peptides Peptide Mixture Digestion->Peptides LC_MS LC-MS/MS Analysis Peptides->LC_MS Identification Identification of Modified Peptide (Tyrosine 123) LC_MS->Identification

Figure 3: Logic flow for identifying a kinase inhibitor binding site.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no labeling efficiency Insufficient UV irradiationIncrease irradiation time or decrease the distance from the UV source.
Inefficient binding of the probeIncrease the concentration of the probe or optimize buffer conditions (pH, salt concentration).
Presence of quenching agents in the bufferUse a buffer free of primary amines or thiols.
Non-specific labeling Excessive UV irradiationDecrease irradiation time or use a longer wavelength UV source (e.g., 365 nm) which may be less damaging.
Probe aggregationCentrifuge the probe stock solution before use; consider adding a small amount of a non-ionic detergent.
Protein degradation Damage from UV light or heatPerform irradiation on ice; minimize irradiation time.

References

  • This work features the use of amber suppression-mediated unnatural amino acid (UAA) incorporation into proteins for various imaging purposes. The site-specific incorporation of the UAA, p-azido-L-phenylalanine (pAzF), provides an azide handle that can be used to complete the strain promoted azide-alkyne click cycloaddition (SPAAC) reaction to introduce an imaging modality such as a fluorophore or a positron emission tomography (PET) tracer on the protein of interest (POI). Such methodology can be pursued directly in mammalian cell lines or on proteins expressed in vitro, thereby conferring a homogeneous pool of protein conjugates. A general procedure for UAA incorporation to use with a site-specific protein labeling method is provided allowing for in vitro and in vivo imaging applications based on the representative proteins PTEN and PD-L1. (Source: PubMed, URL: [Link])

  • Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. (Source: National Institutes of Health, URL: [Link])

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (Source: ACS Publications, URL: [Link])

  • Site-Selective Protein Modification: From Functionalized Proteins to Functional Biomaterials. (Source: Cole DeForest Lab, URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (Source: RSC Publishing, URL: [Link])

  • Site-specific protein modification: advances and applications. (Source: Semantic Scholar, URL: [Link])

  • Site-specific protein modification | Request PDF. (Source: ResearchGate, URL: [Link])

  • Photo-induced protein modifications: a range of biological consequences and applications. (Source: SpringerLink, URL: [Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (Source: National Institutes of Health, URL: [Link])

  • Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. (Source: ResearchGate, URL: [Link])

  • Photocrosslinking approaches to interactome mapping. (Source: National Institutes of Health, URL: [Link])

  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. (Source: RSC Publishing, URL: [Link])

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (Source: National Institutes of Health, URL: [Link])

  • Photo-induced protein modifications: a range of biological consequences and applications. (Source: ResearchGate, URL: [Link])

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (Source: ResearchGate, URL: [Link])

  • Photo-induced protein oxidation: mechanisms, consequences and medical applications. (Source: National Institutes of Health, URL: [Link])

  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (Source: PubMed, URL: [Link])

  • Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research. (Source: CHIMIA, URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (Source: MDPI, URL: [Link])

  • Protein labeling methods. (Source: IQAC-CSIC, URL: [Link])

  • Synthesis and reactivity of azole-based iodazinium salts. (Source: Beilstein Journals, URL: [Link])

  • Indazole From Natural Resources And Biological Activity. (Source: Journal of Pharmaceutical Negative Results, URL: [Link])

  • Developing Isoxazole as a Native Photo‐Cross‐Linker for Photoaffinity Labeling and Chemoproteomics | Request PDF. (Source: ResearchGate, URL: [Link])

  • Protein Caging Tools for Protein Photoactivation. (Source: Encyclopedia.pub, URL: [Link])

  • Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. (Source: PubMed, URL: [Link])

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. (Source: bioRxiv, URL: [Link])

  • Photochemical Protein Modification in Complex Biological Environments: Recent Advances and Considerations for Future Chemical Methods Development. (Source: National Institutes of Health, URL: [Link])

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (Source: PubMed, URL: [Link])

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fluorescent labeling of biomolecules with 5-azido-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Target Identification & Profiling via 5-Azido-1H-Indazole Photoaffinity Labeling

Executive Summary

This guide details the application of This compound as a bifunctional chemical probe for drug discovery and proteomic profiling. Unlike simple fluorescent dyes, this compound serves as a "privileged scaffold" mimic (resembling adenine and various kinase inhibitors) equipped with a reactive azide handle.

Its primary application is Photoaffinity Labeling (PAL) and Activity-Based Protein Profiling (ABPP) . The azide moiety functions dually:

  • Photocrosslinker: Upon UV irradiation, it generates a reactive nitrene that covalently crosslinks to the target protein.

  • Bioorthogonal Handle: It serves as a "Click" chemistry acceptor for subsequent attachment of bright fluorophores (e.g., TAMRA-alkyne or Cy5-alkyne) or enrichment tags (Biotin-alkyne).

While the indazole core possesses intrinsic UV-blue fluorescence, this protocol focuses on the high-sensitivity Two-Step Labeling workflow favored in drug development for mapping drug-target interactions in live cells.

Scientific Mechanism & Rationale

The "Privileged Scaffold" Hypothesis

The 1H-indazole core is a bioisostere of the purine ring (adenine), making it a critical pharmacophore for ATP-competitive kinase inhibitors, myeloperoxidase (MPO) inhibitors, and anti-inflammatory agents. By substituting the 5-position with an azide, we create a "minimalist" probe that retains bioactivity while enabling downstream detection.

The Dual-Function Azide Mechanism
  • Step 1: Target Engagement: The this compound probe equilibrates with cellular targets (e.g., Kinases, MPO).

  • Step 2: Photoactivation (UV 254–365 nm): The aryl azide decomposes into a singlet nitrene (

    
    ). This highly reactive species inserts into neighboring C-H or N-H bonds within the protein active site, forming a permanent covalent bond.
    
  • Step 3: Fluorogenic Click Reaction: The covalently bound probe is "blind" until reacted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a fluorescent alkyne. The formation of the 1,2,3-triazole links the reporter dye to the protein-drug complex.

Expert Insight: Aryl azides are weakly fluorescent or non-fluorescent due to quenching (Photoinduced Electron Transfer - PET). The "Click" reaction not only attaches a fluorophore but can also restore the intrinsic fluorescence of the indazole core by eliminating the quenching azide group, although an external fluorophore (e.g., TAMRA) is recommended for high-sensitivity imaging.

Experimental Workflow Visualization

The following diagram illustrates the Activity-Based Protein Profiling (ABPP) workflow using this compound.

ABPP_Workflow cluster_0 Live Cell Incubation cluster_1 Photo-Crosslinking cluster_2 Visualization (Click Chemistry) Cell Live Cells (Proteome) Complex Non-Covalent Target Complex Cell->Complex + Probe Probe This compound (Probe) Probe->Complex Covalent Covalent Protein-Indazole Complex->Covalent Nitrene Insertion UV UV Light (365 nm) UV->Covalent Lysis Cell Lysis Covalent->Lysis Click CuAAC Reaction (Triazole Formation) Lysis->Click Reporter Fluorescent Alkyne (e.g., TAMRA) Reporter->Click Gel SDS-PAGE & Fluorescence Scanning Click->Gel Labeled Proteome

Caption: Workflow for converting the latent this compound probe into a fluorescently labeled protein complex via photo-crosslinking and click chemistry.

Detailed Protocol: In Situ Labeling & Detection

Materials Required
  • Probe: this compound (1000x stock in DMSO).

  • Reporter: TAMRA-Alkyne or Cy5-Alkyne (10 mM stock in DMSO).

  • Catalyst: CuSO4 (50 mM, fresh).

  • Reducing Agent: TCEP (50 mM) or Sodium Ascorbate (fresh).

  • Ligand: THPTA or TBTA (to protect proteins from Cu-induced oxidation).

  • Lysis Buffer: PBS + 1% NP-40 + Protease Inhibitors.

Step 1: Live Cell Incubation (Target Engagement)
  • Seed cells (e.g., HeLa, HEK293) to 80-90% confluency.

  • Replace media with serum-free media containing 1–10 µM this compound.

    • Control: Pre-incubate cells with 10x excess of non-azido competitor (e.g., 1H-indazole or known inhibitor) for 1 hour to validate specific binding.

  • Incubate for 1–4 hours at 37°C.

Step 2: Photo-Crosslinking (Covalent Capture)
  • Wash cells 2x with ice-cold PBS to remove unbound probe.

  • Add 1 mL ice-cold PBS. Keep cells on ice.

  • Irradiate cells with UV light (365 nm for 10 min or 254 nm for 5 min).

    • Note: 365 nm is less damaging to proteins but requires longer exposure. 254 nm is more efficient for phenyl azides but causes background damage.

  • Harvest cells by scraping and centrifugation (500 x g, 5 min).

Step 3: Lysis and Click Chemistry
  • Lyse pellets in Lysis Buffer (approx. 200 µL). Sonicate briefly if necessary.

  • Normalize protein concentration to 1–2 mg/mL (BCA Assay).

  • Prepare Click Reaction Mix (Add in order, vortexing between steps):

    • Lysate (45 µL)

    • TAMRA-Alkyne (1 µL of 1 mM stock -> 20 µM final )

    • TBTA/THPTA Ligand (1 µL of 10 mM stock -> 200 µM final )

    • CuSO4 (1 µL of 50 mM stock -> 1 mM final )

    • TCEP (1 µL of 50 mM stock -> 1 mM final )

  • Incubate for 1 hour at Room Temperature in the dark.

Step 4: Visualization
  • Precipitate proteins (Acetone or Methanol/Chloroform) to remove excess free fluorophore. This is critical to lower background.

  • Resuspend pellet in 1x SDS Loading Buffer.

  • Boil (95°C, 5 min) and load onto SDS-PAGE gel.

  • Scan gel using a fluorescence scanner (e.g., Typhoon) at appropriate excitation/emission (e.g., 532/580 nm for TAMRA).

Data Analysis & Troubleshooting

Quantitative Analysis Table

When optimizing the concentration of this compound, typical results follow a dose-dependent signal saturation.

Probe Conc.[1][2][3][4][5][6][7][8][9] (µM)Signal Intensity (RFU)Off-Target BackgroundInterpretation
0 (DMSO) < 100LowNegative Control (Auto-fluorescence only)
1.0 500LowSpecific binding visible; low sensitivity.
10.0 2500ModerateOptimal Window for specific target ID.
50.0 3200HighSignal saturation; non-specific labeling increases.
Competitor + 10 300LowValidates that the 2500 RFU signal is target-specific.
Troubleshooting Guide
  • No Signal:

    • Check UV lamp intensity.

    • Ensure TCEP/Ascorbate is fresh (oxidized reductant kills the Click reaction).

    • Verify the "Click" reagents by labeling a standard (e.g., Azide-BSA).

  • High Background:

    • Increase washing steps after UV crosslinking.

    • Perform protein precipitation (MeOH/CHCl3) rigorously to remove unreacted TAMRA-alkyne.

    • Reduce probe concentration.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[10] Angewandte Chemie International Edition.

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology.

  • Heil, A., et al. (2022). 4,5-Bis(arylethynyl)

  • Karton-Lifshin, N., et al. (2011). "Fluorogenic" Azidocoumarins: Sensing and Imaging via Click Chemistry. Journal of the American Chemical Society.

  • Zhang, J., et al. (2023). A New and Fast-Response Fluorescent Probe for Monitoring Hypochlorous Acid Derived from Myeloperoxidase.

Disclaimer: This protocol involves the use of UV radiation and hazardous chemicals (azides, copper). Standard laboratory safety procedures (PPE, fume hood) must be followed. Azides can form explosive compounds if concentrated or in contact with specific metals; handle with care.

Sources

Application Note: A Comprehensive Guide to the Purification and Downstream Processing of Proteins Labeled with 5-Azido-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The site-specific incorporation of chemically unique functional groups into proteins is a cornerstone of modern chemical biology, enabling precise control over protein modification for therapeutic and diagnostic applications. The 5-azido-1H-indazole moiety serves as a versatile probe, introducing a bioorthogonal azide handle that can be used for subsequent covalent modification. This guide provides a comprehensive framework and detailed protocols for the multi-step purification of proteins labeled with this compound. We will detail the removal of excess labeling reagent, outline protocols for two highly efficient bioorthogonal conjugation reactions—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Staudinger Ligation—and provide a robust methodology for the affinity purification of the final conjugated protein product. Each step is explained with scientific rationale to empower researchers to optimize these workflows for their specific protein of interest.

Principle of the Method: A Bioorthogonal Approach

Bioorthogonal chemistry refers to a class of reactions that can occur in complex biological environments without interfering with native biochemical processes.[1][2] The azide group, introduced into a protein via a label like this compound, is a premier example of a bioorthogonal handle. It is chemically inert to the vast majority of functional groups found in proteins, nucleic acids, and other biomolecules, yet it reacts with exceptionally high specificity and efficiency with an alkyne or phosphine partner.[1]

This workflow leverages the azide group for a two-stage purification and conjugation strategy. First, the azide-labeled protein is purified from the initial labeling reaction. Second, the azide is reacted with a probe (e.g., biotin, a fluorophore) containing a complementary functional group. This conjugation appends a new affinity handle or reporter molecule to the protein, which can then be used for highly specific downstream affinity purification or detection.[3]

The two primary bioorthogonal reactions utilized for this purpose are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding "click chemistry" reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[4][5][6] This reaction requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[7][8]

  • Staudinger Ligation: A copper-free reaction between an azide and a triarylphosphine. This reaction proceeds through an aza-ylide intermediate that rearranges to form a stable amide bond, making it highly suitable for applications where copper toxicity is a concern, such as in live-cell labeling.[9][10]

G cluster_0 Phase 1: Labeling & Initial Cleanup cluster_1 Phase 2: Bioorthogonal Conjugation cluster_2 Phase 3: Final Purification & Validation Protein Protein of Interest Labeling Labeling Reaction (+ this compound) Protein->Labeling AzideProtein Azide-Labeled Protein (Crude Mixture) Labeling->AzideProtein Cleanup Protocol 1: Removal of Excess Label (Desalting / Dialysis) AzideProtein->Cleanup PureAzideProtein Purified Azide-Labeled Protein Cleanup->PureAzideProtein CuAAC Protocol 2a: CuAAC Reaction (+ Alkyne-Biotin) PureAzideProtein->CuAAC Option 1 Staudinger Protocol 2b: Staudinger Ligation (+ Phosphine-Biotin) PureAzideProtein->Staudinger Option 2 Affinity Protocol 3: Streptavidin Affinity Purification CuAAC->Affinity Staudinger->Affinity FinalProduct Final Conjugated Protein (High Purity) Affinity->FinalProduct QC QC Analysis (SDS-PAGE, WB, MS) FinalProduct->QC

Figure 1. Overall workflow for the purification and conjugation of proteins labeled with an azide handle.

Protocol 1: Removal of Excess Labeling Reagent

Causality: Before proceeding to bioorthogonal conjugation, it is critical to remove all traces of unreacted this compound. Free label in the solution will compete with the azide-labeled protein for the alkyne or phosphine probe in the next step, drastically reducing conjugation efficiency. We present two common methods: desalting chromatography for speed and small volumes, and dialysis for larger sample volumes.[11][12]

Method A: Desalting Chromatography (Spin Column)

This method is ideal for sample volumes between 30 µL and 130 µL and provides rapid separation.

Materials:

  • Pre-packed desalting spin column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction buffer (e.g., PBS, HEPES, pH 7.2-7.5)

  • Microcentrifuge

Procedure:

  • Column Preparation: Twist off the column’s bottom closure and loosen the cap. Place the column in a 1.5 mL microcentrifuge tube.

  • Equilibration: Centrifuge the column at 1,500 x g for 1 minute to remove the storage buffer.

  • Place the column in a new collection tube. Add 300 µL of your desired reaction buffer to the top of the resin bed. Centrifuge at 1,500 x g for 1 minute. Repeat this step two more times, discarding the flow-through each time.

  • Sample Loading: Place the equilibrated column into a new, clean collection tube. Slowly apply your protein labeling reaction mixture to the center of the compact resin bed.

  • Elution: Centrifuge the column at 1,500 x g for 2 minutes to collect the purified, azide-labeled protein. The eluate contains your protein, while the excess, low-molecular-weight label remains in the column matrix.

  • Proceed immediately to Protocol 2 or store the protein at 4°C (short-term) or -80°C (long-term).

Method B: Dialysis

This method is suitable for larger sample volumes (0.1 mL to 70 mL).[11]

Materials:

  • Dialysis cassette or tubing with an appropriate molecular weight cut-off (MWCO), typically 10-30 kDa.[11]

  • Dialysis Buffer: At least 1000x the volume of your sample (e.g., 2 L for a 2 mL sample). Use a buffer compatible with your protein's stability (e.g., PBS, pH 7.4).

  • Stir plate and stir bar.

Procedure:

  • Load the protein sample into the dialysis cassette/tubing according to the manufacturer's instructions.

  • Place the sealed cassette in the dialysis buffer at 4°C.

  • Stir the buffer gently using a stir plate.[12]

  • Allow dialysis to proceed for at least 6 hours or overnight.

  • Change the dialysis buffer completely. Repeat the dialysis for another 6 hours. A third buffer exchange is recommended to ensure complete removal of the azide label.[12]

  • Recover the protein sample from the cassette. The protein is now ready for conjugation.

Protocol 2: Bioorthogonal Conjugation Reaction

With the purified azide-labeled protein, the next step is to covalently attach a molecule of interest. Here, we detail the protocols for CuAAC and Staudinger Ligation using biotin as an exemplary conjugation partner.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for robust bioconjugation in aqueous buffers.[8][13] The use of a copper-chelating ligand like THPTA is crucial, as it both stabilizes the Cu(I) oxidation state and accelerates the reaction, while also helping to protect the protein from oxidative damage.[8]

Figure 2. Schematic of the CuAAC reaction, forming a stable triazole linkage.

Reagent Stock Solutions:

Reagent Stock Concentration Solvent Storage
Azide-Protein 1-5 mg/mL (e.g., 50 µM) Reaction Buffer 4°C or -80°C
Alkyne-Biotin 10 mM DMSO or Water -20°C
CuSO₄ 20 mM Water Room Temp
THPTA Ligand 100 mM Water -20°C

| Sodium Ascorbate | 300 mM | Water | -20°C (Prepare Fresh)[14] |

Procedure:

  • In a microcentrifuge tube, combine the purified azide-labeled protein and buffer to the desired final volume. For a typical 200 µL reaction, start with ~180 µL of protein solution.

  • Add the Alkyne-Biotin probe. A 20-50 fold molar excess over the protein is a good starting point (e.g., add 2-5 µL of a 10 mM stock for a 50 µM protein concentration).

  • Add the THPTA ligand solution to a final concentration of 500 µM (e.g., 1 µL of 100 mM stock). Vortex briefly.

  • Add the CuSO₄ solution to a final concentration of 100 µM (e.g., 1 µL of 20 mM stock). Vortex briefly.[13]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1.5 mM (e.g., 1 µL of 300 mM stock).[13]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • The biotinylated protein is now ready for purification (Protocol 3).

Traceless Staudinger Ligation

This copper-free method is an excellent alternative to CuAAC. It results in the formation of a native amide bond with no residual atoms from the ligation chemistry.[15]

Figure 3. Schematic of the Traceless Staudinger Ligation, forming a stable amide bond.

Procedure:

  • Prepare the azide-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Dissolve the phosphine-biotin reagent in a compatible organic solvent (e.g., DMSO) to create a 10-20 mM stock solution.

  • Add the phosphine-biotin reagent to the protein solution. A 2-5 fold molar excess is typically sufficient. Ensure the final concentration of the organic solvent is low (<5%) to prevent protein denaturation.

  • Incubate the reaction at room temperature for 2-12 hours, or at 4°C overnight. Reaction kinetics are generally slower than CuAAC.[9]

  • The biotinylated protein is now ready for purification.

Protocol 3: Affinity Purification of Biotinylated Protein

Causality: This step provides exquisite specificity. The extremely high affinity of streptavidin for biotin (Kd ≈ 10⁻¹⁴ M) allows for the capture of successfully biotinylated proteins, while unreacted protein, excess reagents, and byproducts are washed away. The principles are similar to other affinity chromatography methods like His-tag purification.[16][17]

Materials:

  • High-capacity streptavidin agarose resin

  • Empty chromatography column or spin columns

  • Binding/Wash Buffer: PBS, pH 7.4

  • High Salt Wash Buffer: PBS + 500 mM NaCl, pH 7.4

  • Elution Buffer: 8 M Guanidine-HCl, pH 1.5, or 0.1 M Glycine, pH 2.8. (Note: Elution requires harsh, denaturing conditions).

Procedure:

  • Resin Equilibration: Add the required volume of streptavidin resin slurry to a column (e.g., 1 mL of resin for up to 2 mg of protein). Allow the storage buffer to drain.

  • Equilibrate the resin by washing with 5-10 column volumes (CV) of Binding/Wash Buffer.

  • Sample Binding: Apply the conjugation reaction mixture from Protocol 2 to the equilibrated resin. Allow the sample to flow through the column slowly (or incubate batch-wise for 1 hour at 4°C with gentle end-over-end mixing).

  • Washing:

    • Wash the resin with 10-20 CV of Binding/Wash Buffer to remove unbound protein and reagents.

    • (Optional but recommended) Wash with 5-10 CV of High Salt Wash Buffer to disrupt non-specific ionic interactions.

    • Wash with a final 5-10 CV of Binding/Wash Buffer to remove the high salt.

  • Elution:

    • Due to the strength of the biotin-streptavidin interaction, elution requires denaturing conditions. Apply 3-5 CV of Elution Buffer to the column.

    • Collect 0.5-1 mL fractions. The protein will typically elute in the first 2-3 CV.

    • Immediately neutralize the eluted fractions by adding a neutralizing buffer (e.g., 1 M Tris, pH 8.5) to restore a physiological pH.

  • Buffer Exchange: The eluted protein is in a denaturing buffer. It must be exchanged back into a suitable storage buffer via dialysis or a desalting column as described in Protocol 1. If the protein was denatured, a refolding protocol may be necessary.

Validation and Quality Control

A self-validating protocol requires confirmation at each stage.

TechniquePurposeExpected Outcome
SDS-PAGE Assess purity and confirm molecular weight shifts.A single, clean band at the expected molecular weight. A slight upward shift in the band should be visible after conjugation with biotin and other tags.
Western Blot Confirm protein identity and successful conjugation.Probing with an antibody against the protein of interest should yield a positive band. Probing with a streptavidin-HRP conjugate should also yield a band at the same position, confirming biotinylation.
Mass Spectrometry Definitive confirmation of modification.The observed mass should match the theoretical mass of the protein plus the mass of the appended label and conjugated probe.[18]

Troubleshooting

ProblemPotential CauseSuggested Solution
Low Conjugation Efficiency 1. Incomplete removal of excess azide label. 2. Inactive Cu(I) catalyst (CuAAC). 3. Insufficient reaction time (Staudinger).1. Repeat Protocol 1 carefully. 2. Use freshly prepared sodium ascorbate. Ensure ligand-to-copper ratio is correct. 3. Increase incubation time or temperature (e.g., 37°C if protein is stable).
Protein Precipitation 1. High concentration of organic solvent from probe stock. 2. Copper-induced aggregation (CuAAC). 3. Protein instability in the reaction buffer.1. Keep final DMSO/DMF concentration <5%. 2. Increase the concentration of the copper-chelating ligand (e.g., THPTA). 3. Screen different buffers or add stabilizing agents like glycerol.
Low Recovery from Affinity Column 1. Inefficient binding to resin. 2. Incomplete elution.1. Ensure conjugation was successful via Western blot before purification. Increase incubation time with resin. 2. Ensure elution buffer is sufficiently harsh. Collect more fractions.
High Non-Specific Binding Contaminating proteins are co-purifying.Include the optional high-salt wash step. Consider adding a mild non-ionic detergent (e.g., 0.1% Tween-20) to wash buffers.

References

  • Loughran, G., & Walls, D. (2011). Purification of Proteins Using Polyhistidine Affinity Tags. Methods in Molecular Biology, 681, 151–175. [Link]

  • Kohn, M., & Breinbauer, R. (2004). Site-specific protein immobilization by Staudinger ligation. Angewandte Chemie International Edition, 43(24), 3106-3116. [Link]

  • Addy, P. S., Erickson, S. B., Italia, J. S., & Chatterjee, A. (2019). Labeling Proteins at Site-Specifically Incorporated 5-Hydroxytryptophan Residues Using a Chemoselective Rapid Azo-Coupling Reaction. Methods in Molecular Biology, 2033, 239–251. [Link]

  • Kaur, P., & Parkesh, R. (2017). Identification of triazole bridged amino acids appended indoles as dual inhibitors of 5-LOX and COX-2 enzymes. Bioorganic & Medicinal Chemistry Letters, 27(15), 3343-3347. [Link]

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2003). Protein Engineering with the Traceless Staudinger Ligation. Methods in Enzymology, 362, 48-71. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Iodo-1H-indazole. PubChem. [Link]

  • Pla, D., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2035–2049. [Link]

  • Tan, K., et al. (2022). Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. European Journal of Medicinal Chemistry, 238, 114481. [Link]

  • Kiick, K. L., Saxon, E., Tirrell, D. A., & Bertozzi, C. R. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19-24. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Accounts of Chemical Research, 44(9), 666-676. [Link]

  • Boulhaoua, M., et al. (2016). 1-Benzyl-5-nitro-1H-indazole. IUCrData, 1(6), x160485. [Link]

  • Bakulev, V. A., et al. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 27(6), 1944. [Link]

  • Pla, D., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2035–2049. [Link]

  • Campos, N., et al. (1995). Identification of a 23 kDa protein from maize photoaffinity-labelled with 5-azido-[7-3H]indol-3-ylacetic acid. The Plant Journal, 7(3), 427-435. [Link]

  • Wang, J., et al. (2010). A Bioorthogonal Chemistry Strategy for Probing Protein Lipidation in Live Cells. Angewandte Chemie International Edition, 49(49), 9520-9523. [Link]

  • IQAC-CSIC. (n.d.). Protein labeling methods. Medicinal Chemistry & Synthesis. [Link]

  • Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

  • Wikipedia. (n.d.). 1-Diazidocarbamoyl-5-azidotetrazole. Wikipedia. [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

  • ResearchGate. (n.d.). Purification of proteins used for Atto labeling. ResearchGate. [Link]

  • Jena Bioscience News Blog. (n.d.). 5'-Azido-puromycin: Copper-free CLICK labeling of newly synthesized proteins. Jena Bioscience. [Link]

  • MDPI. (2020). Development of Three Alternative Strategies for the Binding of Cells to Functionalized DeepTip TM AFM Probes. MDPI. [Link]

  • Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Creative Biolabs. [Link]

  • MDPI. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. [Link]

  • Rockland Immunochemicals Inc. (n.d.). Azide Removal by Dialysis Protocol. Rockland. [Link]

  • Abberior Instruments. (n.d.). Protein labeling protocol. Abberior Instruments. [Link]

  • Sharpless, K. B., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(3), 153-162. [Link]

  • Elguero, J., et al. (2016). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 21(7), 903. [Link]

  • Li, J., et al. (2019). Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. Methods in Molecular Biology, 2033, 253-265. [Link]

  • RSC Publishing. (2018). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. RSC Publishing. [Link]

  • Bertozzi, C. R. (2022). Bioorthogonal chemistry. Nature Reviews Methods Primers, 2(1), 1-2. [Link]

  • Cell Press. (2018). Highly Selective 5-Formyluracil Labeling and Genome-wide Mapping Using (2-Benzimidazolyl)Acetonitrile Probe. Cell Press. [Link]

  • van Dongen, S. F. M., et al. (2009). Single-step azide introduction in proteins via an aqueous diazo transfer. Bioconjugate Chemistry, 20(1), 20-23. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazol-5-amine. PubChem. [Link]

  • Springer Nature Experiments. (n.d.). Bioorthogonal chemistry. Springer Nature. [Link]

  • YouTube. (2021). Expression and purification of His-tagged proteins from E. coli. YouTube. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Interchim. (n.d.). Click-&-GoTM Dde Protein Enrichment Kit. Interchim. [Link]

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Cellular Localization and Target Engagement Mapping of 5-Azido-1H-Indazole Probes

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A High-Fidelity Protocol for Fluorescence Microscopy via CuAAC Click Chemistry

Abstract

This Application Note provides a rigorous methodology for the detection and visualization of 5-azido-1H-indazole labeled molecules in biological specimens. Indazole scaffolds are privileged pharmacophores in drug discovery, serving as the backbone for numerous kinase inhibitors, nitric oxide synthase (NOS) inhibitors, and anti-cancer agents (e.g., targeting BRD4). The 5-azido modification transforms these bioactive molecules into bioorthogonal probes, enabling researchers to visualize subcellular distribution and target engagement via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This guide addresses the specific challenges of small-molecule imaging, including retention of reversible binders and minimization of copper-induced background fluorescence.

Part 1: Mechanism of Action & Experimental Logic

The Challenge of Small Molecule Imaging

Unlike antibodies or GFP fusions, small molecule drugs (like indazole derivatives) are often reversible binders. Standard immunofluorescence workflows involves extensive washing, which can strip the probe from its target before detection.

To overcome this, this protocol utilizes the Azide-Alkyne Click Chemistry axis. The this compound probe is biologically inert until "clicked." The workflow relies on in situ conjugation with a fluorescent alkyne (e.g., Alexa Fluor 488 Alkyne) after cell fixation, creating a permanent covalent bond that withstands imaging buffers.

Workflow Diagram

The following diagram illustrates the critical path from live-cell incubation to fluorescence detection.

G Probe This compound (Probe) Cell Live Cell Incubation Probe->Cell Passive Diffusion Target Target Binding (e.g., Kinase/BRD4) Cell->Target Affinity Binding Fix Fixation & Permeabilization Target->Fix Crosslinking/Immobilization Click CuAAC Reaction (Fluorophore-Alkyne) Fix->Click Access to Intracellular Space Image Fluorescence Microscopy Click->Image Signal Generation

Figure 1: Schematic representation of the bioorthogonal labeling workflow. The azide-functionalized probe binds its target in live cells, is locked in place via fixation, and subsequently labeled with a fluorophore via click chemistry.[1]

Part 2: Detailed Experimental Protocol

Materials & Reagents
ReagentSpecificationPurpose
Probe This compound derivativeTarget engagement probe
Detection Tag Alexa Fluor® 488 Alkyne (or similar)Fluorescent reporter
Fixative 3.7% Formaldehyde in PBSImmobilizes cellular structures
Permeabilizer 0.5% Triton X-100 in PBSAllows click reagents to enter cell
Catalyst CuSO₄ (Copper(II) Sulfate)Source of Cu(I) for catalysis
Reducing Agent Sodium AscorbateReduces Cu(II) to active Cu(I)
Ligand THPTA or TBTAProtects biomolecules from Cu oxidation
Nuclear Stain DAPI or Hoechst 33342Counterstain
Phase 1: Live Cell Incubation (Pulse)

Objective: Allow the probe to permeate the cell and bind to its specific biological targets (e.g., kinases, BRD4).

  • Seed Cells: Plate cells (e.g., HeLa, MCF-7) on sterile glass coverslips or confocal dishes. Grow to 70% confluency.

  • Prepare Probe Media: Dilute the this compound probe stock (usually in DMSO) into warm culture medium.

    • Recommended Concentration: 1 µM – 10 µM (Dependent on probe affinity).

    • DMSO Control: Maintain final DMSO concentration < 0.5% to avoid cytotoxicity.

  • Incubation: Replace culture media with Probe Media. Incubate at 37°C / 5% CO₂ for 1–4 hours .

    • Scientific Insight: Timepoints should align with the drug's on-rate kinetics. For metabolic labeling (e.g., if the indazole is incorporated into larger structures), longer times (12-24h) may be needed.

Phase 2: Fixation & Permeabilization

Objective: Lock the cellular architecture and probe location before washing induces dissociation.

  • Wash (Gentle): Aspirate media. Wash 1× gently with warm PBS.

    • Critical: Do not wash excessively if the probe is a reversible binder.

  • Fixation: Add 3.7% Formaldehyde in PBS. Incubate for 15 minutes at Room Temperature (RT).

  • Wash: Wash 2× with PBS (5 mins each).

  • Permeabilization: Incubate with 0.5% Triton X-100 in PBS for 10 minutes at RT.

  • Block: Wash 2× with PBS + 1% BSA (Bovine Serum Albumin) to block non-specific binding sites.

Phase 3: The Click Reaction (CuAAC)

Objective: Covalently attach the fluorophore to the azide handle.

Preparation of Click Cocktail (Prepare Fresh): Mix reagents in the following order to ensure optimal complex formation. Volumes are for 1 mL of staining solution (sufficient for ~5 coverslips).

OrderComponentStock Conc.VolumeFinal Conc.
1PBS (Buffer)1X860 µL-
2CuSO₄100 mM20 µL2 mM
3THPTA (Ligand)50 mM10 µL0.5 mM
4Fluorescent Alkyne1 mM10 µL10 µM
5Sodium Ascorbate100 mM100 µL10 mM
  • Note: The solution may turn slightly yellow upon adding Ascorbate; this indicates the reduction of Copper is proceeding.

Reaction Steps:

  • Remove blocking buffer from cells.[2]

  • Add Click Cocktail to coverslips (~100–200 µL per coverslip).

  • Incubate for 30–60 minutes at RT in the dark (humidified chamber).

  • Post-Click Wash: Wash 3× with PBS + 1% Tween-20 (or 0.5 mM EDTA) to remove excess copper and unreacted dye.

    • Expert Tip: Copper can quench fluorescence and cause oxidative damage. An EDTA wash helps chelate residual copper ions.

Phase 4: Counterstaining & Imaging
  • Nuclear Stain: Incubate with DAPI (1 µg/mL in PBS) for 5 minutes.

  • Mounting: Mount coverslips onto slides using an antifade mounting medium (e.g., ProLong Gold).

  • Imaging: Image using a confocal or widefield fluorescence microscope.

    • Excitation/Emission:[3][4][5] Match the Fluorescent Alkyne (e.g., Ex 490 nm / Em 525 nm for Alexa 488).

Part 3: Expert Insights & Troubleshooting (E-E-A-T)

Retention of Reversible Binders (Photo-Crosslinking)

The Problem: If your this compound probe binds reversibly (non-covalently), the initial PBS wash or fixation step might wash it out of the binding pocket. The Solution: Aryl azides (like 5-azido-indazole) are intrinsically photoreactive. Upon exposure to UV light (254 nm or 365 nm), they form a reactive nitrene intermediate that covalently inserts into nearby proteins.

  • Protocol Modification: Before fixation (Phase 2, Step 1), place live cells on ice and irradiate with UV light for 5–10 minutes. This covalently "staples" the probe to the target, allowing for rigorous washing without signal loss.

Copper Toxicity & Background

The Problem: High copper concentrations can degrade proteins and RNA, and cause high background fluorescence. The Solution: Always use THPTA or TBTA ligands. These chelate Cu(I), stabilizing it against oxidation and preventing it from damaging cellular components. If background is high, increase the number of washes with PBS-EDTA (10 mM) after the click reaction.

Specificity Controls

To prove the signal is real target engagement and not non-specific sticking:

  • Competition Assay: Pre-incubate cells with a 100-fold excess of the unlabeled parent indazole drug for 1 hour before adding the 5-azido probe. The signal should disappear (or significantly decrease).

  • No-Click Control: Perform the full protocol but omit the Fluorescent Alkyne or the Copper catalyst.

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546.

  • BroadPharm. (2022).[6] Protocol for Azide-Alkyne Click Chemistry. BroadPharm Technical Guides.

  • Thermo Fisher Scientific. (n.d.). Click Chemistry Labeling for Cell Imaging.[2][6][7] User Guide.

  • Li, L., et al. (2023). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists.[8] Bioorganic & Medicinal Chemistry Letters.

  • Gaebler, A., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged proteins.[2] Journal of Lipid Research, 57(10), 1934–1947.

Sources

Quantitative Analysis of Protein Labeling with 5-Azido-1H-Indazole: An Application Note and Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of protein labeling using 5-azido-1H-indazole, a photo-affinity probe. We delve into the underlying chemical principles, from photo-induced nitrene formation to covalent protein labeling, and present a systematic workflow for identifying and quantifying protein targets in complex biological systems. This document is designed to equip researchers with the necessary knowledge to design, execute, and interpret experiments aimed at elucidating protein-small molecule interactions, with a focus on ensuring scientific rigor and generating high-quality, quantifiable data.

Introduction: The Power of Photo-Affinity Labeling

Identifying the cellular targets of small molecules is a cornerstone of modern drug discovery and chemical biology. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture and subsequently identify the binding partners of a ligand of interest within a native biological environment. The core principle of PAL involves the use of a probe molecule that, upon activation by light, generates a highly reactive intermediate capable of forming a stable covalent bond with interacting proteins.

This compound is a versatile photo-affinity probe. The indazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. The appended aryl azide group serves as the photo-reactive warhead. Aryl azides are chemically stable in the dark but, upon UV irradiation, release dinitrogen gas to form a highly reactive nitrene intermediate. This transient species can then undergo a variety of insertion reactions with amino acid residues in close proximity, effectively "tagging" the binding proteins.

This guide will provide a detailed, step-by-step methodology for utilizing this compound for quantitative protein labeling studies, from initial cell treatment to final mass spectrometry-based data analysis.

The Chemical Basis of this compound Labeling

The efficacy of this compound as a photo-affinity probe is rooted in the photochemistry of the aryl azide group. The process can be broken down into two key stages: photoactivation and covalent insertion.

  • Photoactivation: Upon exposure to UV light (typically in the range of 260-365 nm), the aryl azide moiety of this compound absorbs a photon, leading to the extrusion of a molecule of nitrogen gas (N₂). This process generates a highly reactive singlet nitrene intermediate.

  • Covalent Insertion: The singlet nitrene can then undergo several reactions. It can relax to a more stable triplet state, which can insert into C-H bonds of nearby amino acid residues. Alternatively, the singlet nitrene can undergo ring expansion to form a dehydroazepine, which is susceptible to nucleophilic attack by residues such as lysine and cysteine. The outcome of these reactions is the formation of a stable, covalent bond between the indazole probe and its interacting protein.

The short lifetime and high reactivity of the nitrene intermediate ensure that labeling is largely confined to molecules in the immediate vicinity of the probe at the moment of photoactivation. This proximity-dependent labeling is the foundation of the technique's specificity.

cluster_photoactivation Photoactivation cluster_covalent_insertion Covalent Insertion 5_azido_1H_indazole This compound Singlet_Nitrene Singlet Nitrene Intermediate + N₂ 5_azido_1H_indazole->Singlet_Nitrene Photolysis UV_light UV Light (hν) UV_light->5_azido_1H_indazole Triplet_Nitrene Triplet Nitrene Singlet_Nitrene->Triplet_Nitrene Intersystem Crossing Dehydroazepine Dehydroazepine Singlet_Nitrene->Dehydroazepine Ring Expansion Labeled_Protein Covalently Labeled Protein Triplet_Nitrene->Labeled_Protein C-H Insertion Dehydroazepine->Labeled_Protein Nucleophilic Attack (e.g., Lys, Cys)

Figure 1. Mechanism of this compound photo-affinity labeling.

Experimental Workflow: A Step-by-Step Guide

The successful quantitative analysis of protein labeling with this compound requires a meticulously planned and executed experimental workflow. This workflow can be broadly divided into four stages: in-cell labeling, proteome preparation, enrichment, and quantitative mass spectrometry.

Cell_Culture 1. Cell Culture & Treatment (with this compound) UV_Irradiation 2. UV Irradiation (Photo-crosslinking) Cell_Culture->UV_Irradiation Cell_Lysis 3. Cell Lysis UV_Irradiation->Cell_Lysis Click_Chemistry 4. Click Chemistry (Biotin Tagging) Cell_Lysis->Click_Chemistry Protein_Precipitation 5. Protein Precipitation & Digestion Click_Chemistry->Protein_Precipitation Enrichment 6. Biotinylated Peptide Enrichment (Streptavidin) Protein_Precipitation->Enrichment LC_MS_MS 7. LC-MS/MS Analysis Enrichment->LC_MS_MS Data_Analysis 8. Quantitative Data Analysis LC_MS_MS->Data_Analysis

Figure 2. Overall experimental workflow for quantitative protein labeling.

Protocol: In-Situ Protein Labeling in Live Cells

This protocol describes the labeling of proteins in live cultured cells. It is crucial to perform control experiments to ensure the specificity of the labeling.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • UV cross-linker (e.g., Stratalinker with 365 nm bulbs)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 10 cm dishes) and grow to 80-90% confluency.

  • Probe Incubation:

    • For the experimental sample, replace the culture medium with fresh medium containing the desired final concentration of this compound (typically in the low micromolar range).

    • For the negative control (no UV), treat cells identically.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-azido-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-azido-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure procedural safety. We will delve into the critical parameters of the synthetic pathway, which typically involves the diazotization of 5-amino-1H-indazole followed by a reaction with an azide source.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The predominant and most accessible method is a two-step, one-pot reaction starting from 5-amino-1H-indazole. The process involves:

  • Diazotization: The primary aromatic amine group of 5-amino-1H-indazole is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid).[1][2]

  • Azidation: The resulting diazonium salt is then treated with an azide source, typically sodium azide (NaN₃), to yield the final product, this compound.

Q2: Why is maintaining a low temperature (0-5 °C) so critical during this synthesis?

Maintaining a low temperature is arguably the most critical parameter for success. The intermediate, 5-diazonium-1H-indazole salt, is highly unstable at elevated temperatures.[2] If the temperature rises above 5-10 °C, it will rapidly decompose, leading to two primary issues:

  • Drastic Yield Reduction: The intermediate decomposes faster than it can react with the azide, primarily forming undesired phenol byproducts through reaction with water.

  • Safety Hazards: Uncontrolled decomposition can lead to a rapid release of nitrogen gas, causing pressure buildup and potential splashing of corrosive acid.

Q3: What are the primary safety concerns when working with azides?

Both the reagent (sodium azide) and the product (this compound) present significant safety hazards:

  • Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[3]

  • Explosive Potential: Organic azides can be shock-sensitive and may decompose explosively when heated or subjected to friction.[4][5] It is also crucial to avoid contact with heavy metals (e.g., copper, lead, brass) as this can form highly explosive heavy metal azides. Always use non-metal spatulas and avoid ground glass joints where possible.[6]

  • Hydrazoic Acid Formation: Acidification of sodium azide produces hydrazoic acid (HN₃), a toxic and explosive gas. This is a critical consideration during the reaction and waste disposal.

All work with azides should be conducted in a well-ventilated fume hood, behind a blast shield, with appropriate personal protective equipment (PPE), including a face shield, lab coat, and chemical-resistant gloves. [6]

Synthesis Workflow Overview

The following diagram outlines the key stages of the synthesis process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare & Cool Reagents (5-amino-1H-indazole in acid, NaNO2(aq), NaN3(aq)) diazotization Step 1: Diazotization (Slow addition of NaNO2 at 0-5 °C) prep_reagents->diazotization Maintain T < 5 °C azidation Step 2: Azidation (Slow addition of NaN3 at 0-5 °C) diazotization->azidation Use immediately quench Quench Reaction (Neutralize acid) azidation->quench Allow to warm to RT extract Extract Product (e.g., Ethyl Acetate) quench->extract purify Purify (Column Chromatography) extract->purify

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

ProblemPotential Cause(s)Recommended Solutions & Explanations
Low or No Product Yield 1. Decomposition of Diazonium Salt: Temperature exceeded 5 °C during diazotization or azidation.Solution: Maintain strict temperature control (0-5 °C) using an ice/salt bath. Pre-cool all reagent solutions before addition. Add reagents dropwise to prevent exothermic spikes. The stability of the diazonium intermediate is paramount.[7]
2. Incomplete Diazotization: Insufficient acid or sodium nitrite; aged/degraded sodium nitrite.Solution: Use a 2.5-3.0 molar excess of strong acid (e.g., HCl, H₂SO₄) to ensure the amine is fully soluble and to generate nitrous acid. Use a slight excess (1.1-1.2 equivalents) of fresh sodium nitrite. Confirm complete diazotization with a starch-iodide paper test (should turn black, indicating excess nitrous acid).
Formation of Dark, Tarry Side Products 1. Phenol Formation: Reaction of the diazonium salt with water due to elevated temperatures.Solution: As with low yield, rigorous temperature control is the primary solution. This side reaction is highly temperature-dependent.
2. Azo Coupling: The diazonium salt intermediate reacts with unreacted 5-amino-1H-indazole.Solution: This occurs if the reaction medium is not sufficiently acidic. A strong acidic environment (pH < 2) keeps the residual starting amine protonated (-NH₃⁺), deactivating it as a coupling partner.[7] Ensure sufficient excess acid is used from the start.
Difficulty in Product Isolation 1. Product Remains in Aqueous Layer: Incorrect pH during extraction.Solution: After the reaction, carefully neutralize the excess acid with a base (e.g., NaHCO₃, Na₂CO₃) to a pH of ~7-8. This ensures the indazole nitrogen atoms are deprotonated, making the product less water-soluble and more readily extracted into an organic solvent like ethyl acetate.[8]
2. Oily Product / Failure to Solidify: Presence of impurities.Solution: If the crude product is an oil, it is likely impure. Purification via silica gel column chromatography is highly recommended. A typical eluent system is a gradient of ethyl acetate in hexanes.[8]
Safety Incident (e.g., Foaming, Gas Evolution) 1. Rapid Reagent Addition: Adding sodium nitrite or sodium azide too quickly.Solution: Both additions must be done slowly and dropwise with vigorous stirring. Rapid addition can cause localized heating, leading to rapid decomposition of the diazonium salt and evolution of N₂ gas, or a violent reaction with residual nitrous acid.
Troubleshooting Decision Tree

G start_node Problem: Low Product Yield q_temp Was Temp > 5°C? start_node->q_temp Check first q_node q_node cause_node cause_node sol_node sol_node cause_decomp Cause: Diazonium Salt Decomposition q_temp->cause_decomp Yes q_reagents Reagents fresh? Sufficient acid? q_temp->q_reagents No sol_temp Solution: - Use ice/salt bath - Pre-cool reagents - Add dropwise cause_decomp->sol_temp cause_incomplete Cause: Incomplete Diazotization q_reagents->cause_incomplete No q_coupling Dark tarry byproduct present? q_reagents->q_coupling Yes sol_reagents Solution: - Use fresh NaNO2 - Use 2.5-3 eq. acid - Test with starch-iodide paper cause_incomplete->sol_reagents cause_coupling Cause: Azo Coupling or Phenol Formation q_coupling->cause_coupling Yes cause_other Review workup/purification for product loss q_coupling->cause_other No sol_coupling Solution: - Re-verify Temp control - Ensure pH < 2 during reaction cause_coupling->sol_coupling

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained professional chemists in a controlled laboratory setting. All appropriate safety precautions must be taken.

Materials:

  • 5-amino-1H-indazole (1.0 eq)

  • Concentrated Hydrochloric Acid (~3 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Sodium Azide (NaN₃) (1.2 eq)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 5-amino-1H-indazole (1.0 eq) in deionized water. Cool the flask in an ice/salt bath to 0 °C.

  • Acidification: Slowly add concentrated hydrochloric acid (3.0 eq) to the suspension. Stir until a clear solution of the amine salt is formed, ensuring the temperature remains between 0-5 °C.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine salt solution over 20-30 minutes. The addition rate must be controlled to keep the internal temperature below 5 °C. Stir the resulting pale yellow solution for an additional 30 minutes at 0-5 °C.

  • Azidation: In a separate flask, dissolve sodium azide (1.2 eq) in a minimal amount of cold deionized water. Add this azide solution dropwise to the cold diazonium salt solution over 30-40 minutes, again ensuring the temperature does not exceed 5 °C. A precipitate may form during this step.

  • Reaction Completion: Stir the reaction mixture for an additional 1-2 hours, allowing it to slowly warm to room temperature. Vigorous gas evolution (N₂) will be observed.

  • Workup: Carefully neutralize the reaction mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid/oil by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure this compound.

References

  • Ammar, Y. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 644. [Link]

  • University of Pittsburgh Safety Manual. (2013). GUIDELINES FOR THE SAFE HANDLING OF AZIDES. [Link]

  • Stanford University Environmental Health & Safety. Information on Azide Compounds. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • UCLA Chemistry & Biochemistry. Safe Handling of Sodium Azide (SAZ). [Link]

  • Yates, C. H., & Yates, M. (2016). The diazotization process. ResearchGate. [Link]

  • University of California, Berkeley. Azide Compounds Safety Sheet. [Link]

Sources

Technical Guide: Minimizing Off-Target Labeling with 5-Azido-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

5-azido-1H-indazole is a photoaffinity labeling (PAL) probe utilizing an aryl azide photoreactive group on an indazole scaffold. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophore for kinase inhibitors, cannabinoid receptor ligands, and other ATP-competitive drugs.

The Challenge: Users frequently encounter "off-target" labeling. This arises from two distinct sources:

  • Photochemical Background: Upon UV irradiation, aryl azides generate singlet nitrenes.[1] If these do not insert immediately into the target, they rearrange into long-lived electrophiles (dehydroazepines) that diffuse away and label random nucleophiles (background noise).

  • Scaffold Promiscuity: The indazole core itself may bind to multiple kinases or nucleotide-binding proteins, leading to "real" but "undesired" binding events.

This guide provides a self-validating workflow to distinguish specific target engagement from these background sources.

Photochemical Optimization (The "Nitrene" Problem)

Mechanism of Background Labeling

To minimize off-target noise, you must understand the decay pathway of the aryl azide.

  • Desired Pathway: UV irradiation

    
     Singlet Nitrene 
    
    
    
    C-H/N-H Insertion (Target Labeling).
  • Off-Target Pathway: Singlet Nitrene

    
     Ring Expansion 
    
    
    
    Dehydroazepine (Long-lived Electrophile)
    
    
    Non-specific Nucleophile Attack.
Diagram: Aryl Azide Activation & Off-Target Pathways

ArylAzidePathways Probe This compound UV UV Irradiation (254-365nm) Probe->UV Nitrene Singlet Nitrene (Highly Reactive) UV->Nitrene Insertion Specific C-H Insertion (Target Labeling) Nitrene->Insertion Fast (<1ns) Proximity Dependent Rearrange Ring Expansion (Dehydroazepine) Nitrene->Rearrange Slower If no insertion occurs Background Non-Specific Nucleophile Attack Rearrange->Background Diffusion Limited (High Noise)

Caption: The kinetic competition between specific insertion (green) and ring-expansion leading to background noise (red).

Protocol 1: Optimized UV Crosslinking

Objective: Maximize nitrene insertion while minimizing diffusion-based labeling.

  • Sample Prep: Incubate probe (1–10 µM) with proteome (1 mg/mL) for 30 min at 4°C or RT.

  • Irradiation Source: Use 365 nm UV lamps (e.g., Stratalinker or handheld UV).

    • Note: While aryl azides absorb maximally near 254 nm, 365 nm is preferred to reduce UV-induced protein damage and background radical formation.

  • Exposure Time: Limit to 5–10 minutes.

    • Why? Extended irradiation (>15 mins) does not increase specific signal (probe is consumed) but drastically increases background via secondary radical processes.

  • Geometry: Irradiate in an open vessel (e.g., 24-well plate) on ice. Do not cap tubes (plastic absorbs UV).

Biological Validation (The "Promiscuity" Problem)

Because indazoles bind many kinases, you cannot assume a labeled band is non-specific noise; it might be a specific off-target. You must use Competition Profiling .

Protocol 2: The Self-Validating Competition Assay

Objective: Mathematically define "specific" binding.

Experimental Setup: Create three parallel samples:

  • Sample A (DMSO): Proteome + DMSO (Vehicle).

  • Sample B (Probe): Proteome + this compound (e.g., 5 µM).

  • Sample C (Competition): Proteome + Excess Parent Indazole (e.g., 100 µM) + this compound (5 µM).

Logic:

  • True Target: Signal in B is high; Signal in C is erased (competed out).

  • Non-Specific Background: Signal in B is high; Signal in C is also high (cannot be competed).

Chemical Optimization (Click Chemistry)

After crosslinking, the azide is reacted with an alkyne-reporter (Biotin or Fluorophore) via CuAAC. Poor click chemistry is the #1 source of "gunk" on gels.

Protocol 3: Low-Background Click Reaction

Reagents:

  • Ligand: THPTA or TBTA (THPTA is superior for aqueous solubility and protecting proteins).

  • Reducing Agent: Fresh TCEP (Do not use old TCEP; oxidized TCEP turns yellow/acidic).

  • Copper: CuSO₄.

Step-by-Step:

  • Master Mix: Premix CuSO₄ and THPTA (1:2 molar ratio) before adding to the lysate. This protects the protein from Cu(II)-induced precipitation.

  • Sequence of Addition:

    • Lysate (with crosslinked probe)

    • Alkyne-Tag (e.g., Biotin-alkyne, 100 µM)

    • TCEP (1 mM final)

    • CuSO₄/THPTA Complex (1 mM / 2 mM final)

  • Incubation: 1 hour at RT, gentle rotation.

  • Cleanup (CRITICAL): Methanol/Chloroform precipitation is mandatory to remove excess unreacted probe and alkyne-tag.

    • Ratio: 4:1:3 (MeOH : CHCl₃ : Aqueous Sample). Vortex, spin, remove top layer, add MeOH, spin pellet.

Troubleshooting & FAQs

Table 1: Common Failure Modes & Solutions
SymptomProbable CauseCorrective Action
Smear across entire lane Probe concentration too high (>50 µM).Titrate probe down (1–10 µM). Aryl azides are hydrophobic; excess probe aggregates and labels randomly.
Precipitate during Click Copper instability or old TCEP.Switch to THPTA ligand. Ensure TCEP is pH neutralized (pH 7.0).
Band appears in "No UV" control Ambient light activation.Handle this compound in low light/amber tubes.
Competition didn't work Competitor affinity is too low.Pre-incubate competitor for 30 mins before adding the probe. Use 20x-50x molar excess.
High background at 254 nm Protein damage/radical generation.Switch to 365 nm UV source.
FAQ: Specific Scenarios

Q: Can I use this compound in live cells? A: Yes. The indazole scaffold is generally cell-permeable. However, the click reaction (CuAAC) is toxic and must be performed after cell lysis.

  • Workflow: Treat Cells

    
     UV Irradiate (Live) 
    
    
    
    Lysis
    
    
    Click Chemistry.

Q: My "specific" bands are weak. Should I increase UV time? A: No. Aryl azides photolyze rapidly (half-life < 2 mins). Increasing time only recruits background. Instead, increase protein concentration or switch to a more sensitive detection method (e.g., Silver stain or Western blot vs. Coomassie).

Q: How do I differentiate between a "kinase off-target" and "sticky background"? A: Use the Competition Control (Protocol 2).

  • If the band disappears with excess parent drug: It is a specific kinase off-target (scaffold promiscuity).

  • If the band remains: It is non-specific chemical background (nitrene diffusion).

Comprehensive Workflow Diagram

Workflow cluster_0 Phase 1: Labeling & Validation cluster_1 Phase 2: Detection Step1 Incubate Proteome (+/- Competitor) Step2 Add this compound (Probe) Step1->Step2 Step3 UV Irradiation (365nm, 10 min) Step2->Step3 Step4 Lysis & Click Chemistry (CuSO4/THPTA + Biotin-Alkyne) Step3->Step4 Step5 Precipitation (MeOH/CHCl3) Remove unreacted probe Step4->Step5 Step6 Streptavidin Enrichment & Tryptic Digest Step5->Step6

Caption: The "Self-Validating" ABPP Workflow ensuring separation of specific binding from background noise.

References

  • Flemmig, M. et al. (2011). Aryl Azides as Photoaffinity Labels: A Re-evaluation of the Mechanism.Journal of the American Chemical Society . [Link]

    • Significance: Defines the nitrene-to-dehydroazepine rearrangement mechanism responsible for background labeling.
  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods.Chemistry & Biology . [Link][2]

    • Significance: Establishes the foundational protocols for Click-ABPP and troubleshooting copper toxicity.
  • Hulce, J. J. et al. (2013). Click Chemistry-Based Activity-Based Protein Profiling.[3]Methods in Molecular Biology . [Link]

    • Significance: Provides the standard MeOH/CHCl3 precipit
  • Dubey, R. et al. (2016). Photoaffinity Labeling of Kinases: A Review.Chemical Science . [Link][4]

    • Significance: Discusses the specific promiscuity of kinase-scaffold probes like indazoles.

Sources

Technical Support Center: Solubilization & Handling of 5-Azido-1H-Indazole Conjugates

[1]

Topic: Troubleshooting Solubility and Stability Protocols for Hydrophobic Azide-Indazole Systems Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Version: 2.1 (Current as of 2026)

Core Technical Analysis: The "Why" Behind the Precipitation

Before troubleshooting, it is critical to understand the physicochemical drivers of insolubility in 5-azido-1H-indazole. This molecule presents a "perfect storm" for aggregation:

  • Planar Stacking (π-π Interactions): The indazole core is a fused benzene-pyrazole bicycle.[1][2] These planar systems exhibit strong intermolecular

    
    -stacking, leading to the formation of insoluble micro-crystals or aggregates in aqueous media.[1]
    
  • Lipophilicity of the Azide: The 5-azido group (

    
    ) is non-polar and lipophilic.[1][2] Unlike amine or hydroxyl substituents, it offers no hydrogen bond donation to water, significantly raising the LogP.
    
  • Neutrality at Physiological pH: The pKa of the pyrrole-like nitrogen (

    
    ) is approximately 14, while the pyridine-like nitrogen (
    
    
    ) protonates only at pH ~1.0 [1, 2].[1] Consequently, at pH 7.4, the molecule is uncharged and at its minimum solubility.[1]
Visualizing the Solubility Challenge

The following diagram illustrates the decision matrix for solubilization based on your experimental end-goal.

SolubilityStrategyStartStart: this compound SolidGoalDefine End-GoalStart->GoalStockStock Storage(>10 mM)Goal->StockClickChemical Synthesis(Click Reaction)Goal->ClickBioBiological Assay(<100 µM)Goal->BioDMSO100% DMSO or DMF(Anhydrous)Stock->DMSOCoSolventCo-solvent SystemDMSO/t-Butanol (1:1)Click->CoSolventCrashDirect Dilution = CRASHBio->CrashAvoidStepwiseStepwise DilutionDMSO -> PEG400 -> BufferBio->StepwiseCarrierCarrier System(Cyclodextrin/BSA)Bio->CarrierFreezeAvoid Freeze-Thaw(Precipitation Risk)DMSO->FreezeLigandUse THPTA Ligand(Prevents Cu-Precipitation)CoSolvent->Ligand

Caption: Decision matrix for solubilizing this compound based on experimental context. Note the critical divergence between chemical synthesis and biological assay requirements.

Troubleshooting Guides & Protocols

Module A: The "Crash Effect" (Precipitation upon Dilution)

Symptom: You prepare a clear 10 mM stock in DMSO.[1][2] When you pipette this into aqueous buffer (PBS/Media) to reach 100 µM, a white cloud forms immediately.[1][2]

Mechanism: This is "solvent shock."[1][2] The dielectric constant shifts rapidly from


1212

Protocol: The "Step-Down" Dilution Method Do not dilute directly from 100% DMSO to 100% Aqueous.[1][2] Use an intermediate bridge solvent.[1][2]

  • Stock: 10 mM this compound in DMSO.

  • Intermediate: Prepare 50% PEG-400 (Polyethylene Glycol) or 50% tert-Butanol in water.[1][2]

  • Step 1: Dilute DMSO stock 1:10 into the Intermediate Solvent. (Result: 1 mM compound in ~10% DMSO/45% PEG).

  • Step 2: Dilute this mixture into your final buffer.

    • Why this works: PEG wraps the hydrophobic core, preventing

      
      -stacking during the transition to the high-polarity environment [3, 4].[1]
      
Module B: Optimizing the Click Reaction (CuAAC)

Symptom: The reaction turns dark/brown or precipitates, and LC-MS shows low conversion. Diagnosis: Copper instability.[1][2] Naked Cu(I) is unstable and can cause the acetylide or the azide to precipitate before reaction.[1]

Protocol: Ligand-Assisted Catalysis Never use Copper Sulfate + Ascorbate alone for hydrophobic azides.[1][2]

  • Solvent: 50% DMSO / 50% Water (or t-Butanol/Water).[1][2]

  • Ligand: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1][2]

    • Ratio: Cu : THPTA should be 1 : 5.

  • Order of Addition (Critical):

    • Mix CuSO

      
       + THPTA first (forms a blue complex).[1][2]
      
    • Add Azide + Alkyne mixture.[1][2][3][4]

    • Add Sodium Ascorbate last to initiate.[1][2]

    • Reasoning: The THPTA ligand shields the Cu(I) from oxidation and prevents it from chelating with the indazole nitrogens, which causes precipitation [5, 6].[1]

Frequently Asked Questions (Technical FAQ)

Q1: Can I use acidic pH to improve solubility? A: No. While protonating the N-2 nitrogen (pKa ~1.[1][2]0) would increase solubility, it requires pH < 2.[1][2] This is incompatible with most Click chemistry (which prefers pH 7-8) and biological assays.[1][2] Furthermore, strong acids may degrade the azide functionality or the conjugate linker.[1]

Q2: My compound dissolves in DMSO but crashes when I freeze the stock. Why? A: DMSO freezes at 19°C. As it freezes, it forms a crystal lattice that excludes the solute (the indazole).[1] This locally concentrates the indazole to supersaturation, causing it to crash out as a solid inside the frozen block.[1]

  • Fix: Store stocks at room temperature if stable, or use a DMSO/Ethanol blend (which has a lower freezing point) for freezer storage. Always vortex vigorously and warm to 37°C after thawing [7].[1][2]

Q3: Is cyclodextrin compatible with the azide group? A: Yes. Hydroxypropyl-


121
  • Protocol: Prepare 20% (w/v) HP

    
    CD in water. Add your DMSO stock to this solution, not plain water.
    

Q4: Safety Check - Is this compound explosive? A: Organic azides with the rule

12


12It is potentially shock and heat sensitive.1
  • Warning: Never rotary evaporate to total dryness if scaling up >100 mg.[1][2]

  • Light Sensitivity: Aromatic azides decompose to nitrenes under UV light.[1][2] Wrap all reaction vessels in aluminum foil [8].

Solvent Compatibility Matrix

Solvent SystemSolubility RatingApplication ContextNotes
Water / PBS Very PoorBiological AssaysRequires <1% DMSO or Carrier (BSA/Cyclodextrin).[1][2]
DMSO (Anhydrous) Excellent (>50 mM)Stock PreparationHygroscopic; keep sealed.[1][2] Freezes at 19°C.
DMF GoodSynthesisHarder to remove than DMSO; toxic to cells.[1][2]
t-Butanol / Water (1:1) GoodClick ChemistryStandard solvent for CuAAC; prevents aggregation.[1][2]
Ethanol / Methanol ModeratePurificationProticity may interfere with some electrophilic reactions.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 9221, 1H-Indazole. Retrieved from [Link][1]

  • Prusty, S.K., et al. (2025).[1][2][5] Improving Drug Solubility with Polymer-Drug Conjugation: Recent Insights. Mini Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005).[1][2] Chemistry in living systems. Nature Chemical Biology. (Contextual citation regarding CuAAC optimization). Retrieved from [Link]

  • Jena Bioscience. (2009).[1][2] Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition. Retrieved from [Link]

  • FDA. (1986).[1][2] Guidance for Industry: Drug Stability Guidelines. (General principles on physical stability and solubility). Retrieved from [Link]

Validation & Comparative

Comparison Guide: 5-Azido-1H-Indazole vs. Standard Azide Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Scaffold-Native" Advantage

In the realm of chemical proteomics, 5-azido-1H-indazole represents a specialized class of "pharmacophore-native" probes. Unlike generic phenyl azides or alkyl azides —which are often appended as bulky external tags—the indazole azide serves a dual function: it acts as a bioisostere for the indazole core found in numerous kinase inhibitors (e.g., Axitinib, Pazopanib) while simultaneously providing a photo-reactive handle.

The Verdict: Choose This compound when your target ligand is based on an indazole or indole scaffold. Its ability to integrate the photo-reactive group directly into the binding pharmacophore minimizes steric perturbation, yielding higher-fidelity binding data than external tags. For general-purpose screening where the ligand structure is unknown, Tetrafluorophenyl (TFP) Azides or Diazirines remain the gold standard due to higher insertion efficiency.

Technical Profile: this compound

Chemical Identity
  • Structure: A bicyclic aromatic indazole ring substituted with an azide (-N₃) group at the 5-position.

  • Role: Dual-function reagent (Photoaffinity Labeling + Click Chemistry Handle).

  • Mechanism:

    • Photoactivation: Upon UV irradiation, the aryl azide yields a singlet nitrene, which inserts into nearby nucleophiles (C-H, N-H bonds) or rearranges to a ketenimine to react with nucleophiles.

    • Bioorthogonal Ligation: The unreacted azide serves as a "Click" handle for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Physical Properties
PropertyThis compoundStandard Phenyl AzideTFP Azide (Perfluorinated)
Molecular Weight ~159.15 Da~119.12 Da~191.08 Da
Steric Footprint Medium (Bicyclic)Small (Monocyclic)Medium (Bulky Fluorines)
UV Abs. (

)
~260–310 nm (Red-shifted)~250–280 nm~250–300 nm
Nitrene Lifetime Short (Singlet

Triplet)
ShortShort (Stabilized by F)
Solubility DMSO, MeOH (Moderate in H₂O)DMSO, Organic SolventsDMSO (Lipophilic)

Comparative Performance Analysis

Reactivity & Crosslinking Efficiency

The critical differentiator is the "Scaffold Effect." Standard probes often fail because the bulky tag disrupts the drug-protein interaction.

  • Vs. Phenyl Azides (The "Old Guard"):

    • Phenyl Azides are small but often require high-energy UV (<280 nm) which damages proteins. They are prone to ring expansion (forming dehydroazepines), leading to non-specific labeling.

    • This compound benefits from the fused pyrazole ring, which stabilizes the aromatic system. It typically allows for irradiation at slightly longer wavelengths (>300 nm), preserving protein integrity better than simple phenyl azides.

  • Vs. Tetrafluorophenyl (TFP) Azides (The "High-Efficiency" Standard):

    • TFP Azides are superior in pure crosslinking yield because the fluorine atoms stabilize the singlet nitrene, preventing ring expansion and forcing C-H insertion.

    • This compound has lower intrinsic crosslinking yield than TFP but offers superior binding fidelity for indazole-based drugs. A TFP group is bulky and electron-poor; replacing a drug's native ring with a TFP ring often kills potency. Replacing an indazole with an azido-indazole often retains potency.

  • Vs. Alkyl Azides (The "Click-Only" Tag):

    • Alkyl Azides (e.g., Azido-PEG-NHS) are non-photoreactive. They are used solely for post-labeling (Click Chemistry). They cannot "freeze" a transient protein-drug interaction like the this compound can.

Specificity & Binding Fidelity

This is the primary use-case for this compound.

Case Study: Kinase Inhibitor Profiling

  • Scenario: You are profiling an Axitinib derivative (Indazole core).

  • Approach A (Generic Tag): You attach a benzophenone tag to the solvent-exposed tail. Result: The bulky tag alters the solubility and binding kinetics.

  • Approach B (Scaffold Probe): You synthesize the drug using This compound as the core building block. Result: The probe is nearly identical to the parent drug (Bioisostere). The binding pocket "sees" the correct shape.

Experimental Workflow: Photoaffinity Labeling (PAL)

The following protocol describes the use of a this compound based probe for target identification in live cells or lysates.

Phase 1: Probe Incubation
  • Preparation: Dissolve the this compound probe in DMSO (10 mM stock).

  • Treatment: Incubate cells/lysate with the probe (1–10 µM) for 30–60 mins at 37°C.

    • Control: Include a "Competition" sample with 100x excess of the parent (non-azido) drug to prove specific binding.

Phase 2: Photo-Crosslinking
  • Irradiation: Place samples on ice. Irradiate with UV light.[1][2]

    • Wavelength:302 nm or 365 nm (preferred) to minimize damage. 254 nm is effective but destructive.

    • Duration: 5–10 minutes.

    • Mechanism:[3][4] The azide (

      
      ) releases 
      
      
      
      , forming a nitrene (
      
      
      ). This inserts into the nearest amino acid residue of the target protein.
Phase 3: Click Chemistry & Analysis
  • Lysis: Lyse cells (if live).

  • Click Reaction: Add reporter tag (e.g., Biotin-Alkyne or TAMRA-Alkyne).

    • Reagents: 100 µM Alkyne-Tag, 1 mM TCEP, 100 µM TBTA (Ligand), 1 mM CuSO₄.

    • Time: 1 hour at RT.

  • Analysis: SDS-PAGE (In-gel fluorescence) or Streptavidin enrichment followed by LC-MS/MS.

Visualizations

Mechanism of Action: The "Scaffold-Native" Concept

This diagram illustrates why the indazole probe preserves binding affinity compared to an external tag.

Scaffold_vs_Tag cluster_0 Standard Probe Design (External Tag) cluster_1 This compound Design (Scaffold-Native) Drug_Core Drug Pharmacophore Linker Alkyl Linker Drug_Core->Linker Tag Phenyl Azide / Benzophenone Linker->Tag Binding_Site Protein Binding Pocket Tag->Binding_Site Steric Clash (Reduced Affinity) Indazole_Probe This compound (Acts as Drug Core + Probe) Side_Chains Drug Side Chains Indazole_Probe->Side_Chains Indazole_Probe->Binding_Site Perfect Fit (High Affinity)

Caption: Comparison of traditional "tagged" probes vs. the "scaffold-native" this compound approach. The latter minimizes steric hindrance within the binding pocket.

Experimental Workflow

The logical flow from probe synthesis to mass spectrometry identification.

Workflow Step1 Step 1: Probe Synthesis (Replace Indazole with 5-Azido-Indazole) Step2 Step 2: Incubation (Live Cells or Lysate) Step1->Step2 Step3 Step 3: UV Irradiation (302-365 nm) (Covalent Crosslinking) Step2->Step3 Equilibrium Binding Step4 Step 4: Cell Lysis & Click Chemistry (Add Biotin-Alkyne + CuAAC) Step3->Step4 Nitrene Insertion Step5 Step 5: Enrichment (Streptavidin Beads) Step4->Step5 Biotinylation Step6 Step 6: LC-MS/MS Analysis (Identify Target Protein) Step5->Step6 Tryptic Digestion

Caption: Step-by-step workflow for utilizing this compound in target identification campaigns.

References

  • Dubost, E., et al. (2011).[5] "Synthesis of 1H-indazoles: A review." Tetrahedron, 67(39), 7465-7482. Link

  • Fleets, J. D., & Bräse, S. (2020). "Photochemistry of Aryl Azides: From Synthesis to Application." Chemical Reviews, 120(18), 9876-9920. Link

  • Gaikwad, D. D., et al. (2015). "Indazole: A privileged scaffold in drug discovery."[6] European Journal of Medicinal Chemistry, 90, 682-696. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[7] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021. Link

  • Mackinnon, A. L., & Taunton, J. (2009). "Target Identification by Photoaffinity Labeling." Current Protocols in Chemical Biology, 1(1), 55-73. Link

Sources

A Guide to Essential Control Experiments for 5-azido-1H-indazole Bioorthogonal Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Pitfalls of 5-azido-1H-indazole

This compound is a valuable chemical tool for investigating biological processes. As a bioorthogonal probe, it can be metabolically incorporated into biomolecules, allowing for their subsequent visualization and characterization through a "click" reaction with a tagged reporting molecule. The most common reaction is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction ideal for live-cell imaging due to its high biocompatibility.[] The azide group is particularly well-suited for bioorthogonal chemistry as it is small, metabolically stable, and absent in most biological systems, thus preventing interference with native biochemical processes.[2]

The "Click" Reaction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The SPAAC reaction is a cornerstone of bioorthogonal chemistry, forming a stable triazole linkage between an azide (this compound) and a strained alkyne, such as dibenzocyclooctyne (DBCO), without the need for a toxic copper catalyst.[][3] This makes it particularly suitable for studying biological processes in living systems.[3][4]

While the SPAAC reaction is highly specific, the complexity of the cellular environment necessitates a comprehensive set of controls to ensure that the observed signal is a true representation of the intended labeling event.

A Suite of Essential Control Experiments

To ensure the validity of your experimental results, a series of control experiments should be performed in parallel with your primary experiment. These controls are designed to isolate and identify potential sources of artifactual signal.

Key Control Experiments:

  • Vehicle Control: This is the most basic control and establishes the baseline response of your system to the solvent used to dissolve the this compound and the click reagent.

  • Azide-Only Control: This control assesses for any non-specific effects or background signal generated by the this compound itself, in the absence of the click reagent.

  • Reporter-Only Control: This is a critical control to determine if the fluorescent alkyne (or other reporter molecule) binds non-specifically to cellular components.

  • Competition Control: This experiment helps to confirm that the labeling is specific to the intended metabolic pathway. By co-incubating with an excess of the natural, unmodified substrate, you can determine if the labeling by this compound is reduced.

  • Cytotoxicity Control: It is essential to ensure that the concentrations of this compound and the click reagent used are not toxic to the cells, as this can lead to a host of secondary, non-specific effects.[5][6]

Experimental Workflow and Decision Logic

The following diagram illustrates the logical flow of the control experiments and the decisions to be made based on the outcomes.

G cluster_0 Experimental Setup cluster_1 Analysis & Interpretation Exp Main Experiment (+Azide, +Reporter) Signal_vs_VC Signal > Vehicle Control? Exp->Signal_vs_VC VC Vehicle Control (-Azide, -Reporter) VC->Signal_vs_VC AO Azide-Only Control (+Azide, -Reporter) HighSignal_AO High Signal in Azide-Only? AO->HighSignal_AO RO Reporter-Only Control (-Azide, +Reporter) HighSignal_RO High Signal in Reporter-Only? RO->HighSignal_RO HighSignal_RO->HighSignal_AO No Invalid_RO Investigate Non-specific Reporter Binding HighSignal_RO->Invalid_RO Yes Valid Valid Result HighSignal_AO->Valid No Invalid_AO Investigate Azide Off-Target Effects HighSignal_AO->Invalid_AO Yes Signal_vs_VC->HighSignal_RO Yes NoSignal No Specific Signal Detected Signal_vs_VC->NoSignal No

Caption: Decision-making flowchart for control experiments.

Experimental Protocols

The following are detailed, step-by-step protocols for the key control experiments. These should be adapted to your specific cell type and experimental conditions.

Protocol 1: General Cell Culture and Labeling
  • Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Labeling with this compound:

    • For the "Main Experiment" and "Azide-Only Control" wells, add this compound to the culture medium at the desired final concentration.

    • For the "Vehicle Control" and "Reporter-Only Control" wells, add an equivalent volume of the vehicle (e.g., DMSO) to the culture medium.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 24 hours).

  • Washing: Gently wash the cells three times with warm phosphate-buffered saline (PBS) to remove any unincorporated this compound.

  • Click Reaction:

    • For the "Main Experiment" and "Reporter-Only Control" wells, add the strained alkyne reporter molecule (e.g., DBCO-Fluorophore) to fresh culture medium at the desired final concentration.

    • For the "Vehicle Control" and "Azide-Only Control" wells, add an equivalent volume of the vehicle to fresh culture medium.

  • Incubation: Incubate for 1-2 hours at 37°C to allow the click reaction to proceed.

  • Washing: Wash the cells three times with PBS to remove any unreacted reporter molecule.

  • Analysis: Proceed with your desired downstream analysis, such as fluorescence microscopy or flow cytometry.

Protocol 2: Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and the strained alkyne reporter, both individually and in combination, mirroring the concentrations used in your labeling experiment. Include a vehicle-only control.

  • Incubation: Incubate for the same duration as your labeling experiment.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Interpretation and Comparison

The results from your control experiments should be systematically compared to your main experiment. The following table provides a guide for interpreting your data.

ExperimentThis compoundStrained Alkyne ReporterExpected OutcomeInterpretation
Main Experiment ++High SignalSuccessful specific labeling.
Vehicle Control --Background SignalEstablishes baseline fluorescence.
Azide-Only Control +-Background SignalA high signal indicates non-specific effects of the azide probe.
Reporter-Only Control -+Background SignalA high signal indicates non-specific binding of the reporter.

A valid result is one where the signal in the "Main Experiment" is significantly higher than the signals in all three control experiments.

Conclusion

The use of this compound in bioorthogonal chemistry is a powerful technique for studying biological systems. However, the generation of reliable and interpretable data is critically dependent on the inclusion of a comprehensive set of control experiments. By following the guidelines and protocols outlined in this guide, researchers can confidently validate their findings and contribute to the advancement of their respective fields.

References

  • Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. PubMed, 2020. [Link]

  • Bioorthogonal labeling of 5-hydroxymethylcytosine in genomic DNA and diazirine-based DNA photo-cross-linking probes. PubMed, 2011. [Link]

  • Bioorthogonal Chemistry and Its Applications. ACS Publications, 2021. [Link]

  • 5‐Azido‐1H‐tetrazole – Improved Synthesis, Crystal Structure and Sensitivity Data. ResearchGate, 2019. [Link]

  • Protein Modification by Strain-Promoted Alkyne-Azide Cycloaddition. ResearchGate, 2018. [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Step-Growth Polymerization. ACS Publications, 2019. [Link]

  • Bioorthogonal Labeling of 5-Hydroxymethylcytosine in Genomic DNA and Diazirine-Based DNA Photo-Cross-Linking Probes. PMC, 2011. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC, 2012. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC, 2021. [Link]

  • Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PubMed Central, 2022. [Link]

  • Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in silico studies. Taylor & Francis Online, 2022. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC, 2023. [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate, 2015. [Link]

  • The mechanism of toxicity of 5-S-cysteinyldopa to tumour cells. Hydrogen peroxide as a mediator of cytotoxicity. PubMed, 1985. [Link]

  • Bioorthogonal chemistry: strategies and recent development. PMC, 2013. [Link]

  • Bioorthogonal chemistry. Wikipedia. [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI, 2018. [Link]

  • Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. PMC, 2015. [Link]

  • Studying Azide–Alkyne Cycloaddition With the Freezing-String Method. YouTube, 2019. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Society of Japan, 2022. [Link]

  • Designing Bioorthogonal Reactions for Biomedical Applications. PMC, 2022. [Link]

  • Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-substituted 1,2,3-Triazoles. PMC, 2010. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.